1-Phenylcyclopentanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMFFGTPGAGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227812 | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-57-6 | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLCYCLOPENTANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4L4UA4Y3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentanecarbonitrile is a versatile bifunctional molecule featuring a cyclopentane ring, a phenyl group, and a nitrile moiety. Its unique structural characteristics make it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals.[1] The presence of the reactive nitrile group and the aromatic phenyl ring allows for a wide range of chemical transformations, making it a key precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound consists of a five-membered cyclopentane ring where one carbon atom is substituted with both a phenyl group and a nitrile group. This quaternary carbon is a key structural feature, influencing the molecule's reactivity and stereochemistry.
Structure:
-
IUPAC Name: 1-phenylcyclopentane-1-carbonitrile[2]
-
CAS Number: 77-57-6[2]
-
Molecular Formula: C₁₂H₁₃N[2]
-
Canonical SMILES: C1CCC(C1)(C#N)C2=CC=CC=C2
-
InChI: InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 108°C at 0.8 mmHg | [1] |
| Density | 1.03 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| Refractive Index | 1.533 |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.[3]
Reaction: Phenylacetonitrile + 1,4-Dibromobutane → this compound
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide dropwise with stirring.
-
After the initial reaction, slowly add 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture and maintain it at a temperature that allows for a steady reaction rate, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will typically appear as multiplets in the downfield region (around 7.2-7.5 ppm). The cyclopentyl protons will appear as multiplets in the upfield region.
-
¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the quaternary carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A neat sample of the liquid can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
-
Analysis: Electron ionization (EI) mass spectrometry will result in the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 171). The fragmentation pattern will provide further structural information. Common fragmentation pathways may involve the loss of the nitrile group or cleavage of the cyclopentane ring.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily centered around its two main functional groups: the nitrile group and the phenyl group.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentanecarboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-phenylcyclopentane, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions of the Phenyl Group
The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully controlled to avoid side reactions involving the nitrile group.
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Key Chemical Transformations
Caption: Key chemical transformations of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical properties and the reactivity of its nitrile and phenyl functional groups provide a platform for the creation of a diverse range of more complex molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its structure and reactivity is crucial for its successful application in the development of novel chemical entities.
References
An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile (CAS 77-57-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylcyclopentanecarbonitrile (PCC), a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Furthermore, it explores the pharmacological context of PCC by examining the mechanism of action of Pentoxyverine, a prominent antitussive agent synthesized from this intermediate.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by a cyclopentane ring substituted with both a phenyl group and a nitrile functional group.[1] This compound is insoluble in water but soluble in common organic solvents like ethanol and ether.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77-57-6 | [1][][4] |
| Molecular Formula | C₁₂H₁₃N | [1][][4] |
| Molecular Weight | 171.24 g/mol | [][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 274.4 °C at 760 mmHg | [2] |
| 135-140 °C at 10 mmHg | [] | |
| Density | 1.03 - 1.04 g/cm³ | [2][] |
| Refractive Index | 1.5325-1.5345 | [] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |
| Flash Point | 113.5 °C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |
| IR (Infrared) | ~2240 cm⁻¹ (C≡N stretch), ~3060, 3030 cm⁻¹ (aromatic C-H stretch), ~2960, 2870 cm⁻¹ (aliphatic C-H stretch), ~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch) | [1] |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 171. Key fragments at m/z 129, 130. | [1][2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the alkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
1,4-Dibromobutane
-
50% (w/v) Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (Phase-transfer catalyst)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
100 mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
To the two-necked, round-bottomed flask, add benzyltriethylammonium chloride (0.025 equivalents) and 50% aqueous sodium hydroxide.
-
With vigorous stirring, add phenylacetonitrile (1.0 equivalent) to the flask.
-
Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to an internal temperature of 65 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a pale yellow oil.
Biological Context: Precursor to Pentoxyverine
This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. A notable example is its use in the production of Pentoxyverine (also known as Carbetapentane), a non-opioid antitussive medication.[6][7] The nitrile group of PCC can be hydrolyzed to a carboxylic acid, which is then esterified to produce Pentoxyverine.
Mechanism of Action of Pentoxyverine
Pentoxyverine exerts its cough-suppressing effects through a dual mechanism of action primarily within the central nervous system.[1][6] It functions as both a sigma-1 (σ₁) receptor agonist and a muscarinic M₁ receptor antagonist.[1][6]
-
Sigma-1 (σ₁) Receptor Agonism: As an agonist, Pentoxyverine binds to and stimulates σ₁ receptors located in the cough center of the brainstem.[1] The activation of these receptors is thought to increase the threshold for the cough reflex, thereby reducing the urge to cough.[1]
-
Muscarinic M₁ Receptor Antagonism: By acting as an antagonist at M₁ receptors, Pentoxyverine exhibits anticholinergic properties.[1][6] This action may contribute to its antitussive effect by reducing secretions in the respiratory tract and producing a mild bronchodilatory effect.[1][4]
Unlike opioid-based cough suppressants, Pentoxyverine does not have a significant respiratory depressant effect and has a low potential for addiction.[1]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the two primary mechanisms of action of Pentoxyverine.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[] It is also known to cause skin and eye irritation.[]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antitussive drug Pentoxyverine. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for researchers and professionals in the field of drug discovery and development. The provided data and protocols in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting.
References
- 1. altmeyers.org [altmeyers.org]
- 2. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of Pentoxyverine Citrate? [synapse.patsnap.com]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 7. What is Pentoxyverine Citrate used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylcyclopentanecarbonitrile (CAS No. 77-57-6). The information presented herein has been compiled from publicly available spectral databases and is intended to assist researchers in the identification, characterization, and quality control of this compound. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the quantitative findings in clearly structured tables.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.5 - 7.2 | m | - | Aromatic protons (5H) |
| 2.5 - 2.3 | m | - | Cyclopentyl protons (4H) |
| 2.1 - 1.8 | m | - | Cyclopentyl protons (4H) |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| 141.4 | Quaternary aromatic carbon |
| 128.8 | Aromatic CH |
| 127.6 | Aromatic CH |
| 125.6 | Aromatic CH |
| 123.0 | Nitrile carbon (C≡N) |
| 48.0 | Quaternary cyclopentyl carbon |
| 37.5 | Cyclopentyl CH₂ |
| 24.0 | Cyclopentyl CH₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3061 | Weak | Aromatic C-H stretch |
| 2965 | Medium | Aliphatic C-H stretch |
| 2876 | Medium | Aliphatic C-H stretch |
| 2236 | Strong | C≡N stretch |
| 1601, 1495, 1449 | Medium | Aromatic C=C stretch |
| 762, 698 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 171 | 40 | [M]⁺ (Molecular Ion) |
| 142 | 20 | [M - HCN]⁺ |
| 129 | 100 | [M - C₂H₄N]⁺ |
| 115 | 35 | [C₉H₇]⁺ |
| 103 | 15 | [C₈H₇]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were likely acquired on a spectrometer such as a Varian A-60.[1] For a typical analysis, the sample of this compound would be dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
For ¹H NMR , the data would be acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all proton resonances.
For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The FTIR spectrum was obtained from a neat sample using a capillary cell.[1] In this method, a drop of the liquid this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin liquid film. The assembled cell is then placed in the spectrometer's sample compartment. A background spectrum of the empty cell or clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum was likely obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The sample would be injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1-Phenylcyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents quantitative data in a structured format, outlines a common synthetic methodology, and provides a visual representation of the synthesis workflow.
Core Physical Properties
This compound (CAS No. 77-57-6) is a colorless to pale yellow liquid.[1][2][3] It is characterized by its insolubility in water but is soluble in organic solvents like ethanol and acetone.[1][3] The key physical parameters of this compound are summarized in the table below, providing a consolidated reference for laboratory and development applications.
| Physical Property | Value | Conditions |
| Boiling Point | 274.4 °C | at 760 mmHg[1] |
| 227-229 °C | Not specified[1] | |
| 135-140 °C | at 10 mmHg (1.33 kPa)[2][4][5][6][7] | |
| 411.7 K (138.55 °C) | at 0.013 bar[8] | |
| Density | 1.04 g/cm³ | Not specified[1] |
| 1.03 g/cm³ | Not specified[2][4][5][6][7] |
Synthetic Pathway Overview
A prevalent method for the synthesis of this compound involves a cyclization reaction. This process utilizes phenylacetonitrile (also known as benzyl cyanide) and 1,4-dibromobutane as the primary reactants. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and may be facilitated by a phase transfer catalyst.
Experimental Protocol: Cyclization Reaction
A general procedure for the synthesis of 1-phenyl-1-cyanocyclopentane is as follows:
-
Reaction Setup : Phenylacetonitrile is introduced into a suitable reaction vessel.
-
Base Addition : Sodium hydroxide is added to the reaction mixture while stirring.
-
Heating : The mixture is heated to a temperature of 50-55 °C and maintained for approximately 2 hours.
-
Addition of Alkylating Agent : 1,4-dibromobutane is then slowly added to the reaction mixture.
-
Exothermic Reaction : The addition of 1,4-dibromobutane typically causes the temperature to rise to 85-90 °C. This temperature is maintained for about 4 hours.
-
Workup : After the reaction is complete, water is added to the mixture, leading to the separation of layers.
-
Purification : The organic layer containing the product is separated and purified by distillation under reduced pressure to yield 1-phenyl-1-cyanocyclopentane.[4]
The following diagram illustrates the workflow of this synthetic process.
Caption: Synthesis workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 77-57-6: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]
- 7. 77-57-6 | CAS DataBase [m.chemicalbook.com]
- 8. 1-Phenylcyclopentanenitrile [webbook.nist.gov]
Solubility of 1-Phenylcyclopentanecarbonitrile in organic solvents
An In-depth Technical Guide on the Solubility of 1-Phenylcyclopentanecarbonitrile in Organic Solvents
Disclaimer: As of late 2025, a comprehensive literature search reveals a notable absence of specific, publicly available quantitative solubility data for this compound across a wide range of organic solvents. This guide has been developed to serve as a robust resource for researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, providing a predicted solubility profile based on established chemical principles, and outlining a detailed experimental protocol for its quantitative determination.
Introduction
This compound (CAS No. 77-57-6) is an organic compound featuring a nitrile group and a phenyl group attached to a cyclopentane ring.[1] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization and chromatography), and developing formulations.
This technical guide offers a predictive framework for the solubility of this compound based on its molecular structure and the principle of "like dissolves like."[3] Furthermore, it provides a detailed, generalized experimental protocol for the precise quantitative determination of its solubility.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. This compound is a clear, colorless to light yellow liquid.[1][4] It is reported to be insoluble in water but readily dissolves in common organic solvents.[1][4][5] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77-57-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃N | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Density | ~1.03 g/cm³ | [1][4] |
| Boiling Point | 135-140 °C (at 10 mmHg) | [1][4] |
| Refractive Index | 1.5325 - 1.5345 | [1][4] |
| Water Solubility | Insoluble | [2][4][5] |
Predicted Solubility Profile
The solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses two distinct regions:
-
A polar region: The nitrile group (-C≡N) is highly polar due to the large electronegativity difference between carbon and nitrogen, creating a significant dipole moment.[6]
This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, governed by the "like dissolves like" principle.[3] Organic compounds tend to dissolve well in solvents that have similar properties and can form similar intermolecular forces.[8]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low (~2) | Medium to High | The large nonpolar part of the solute will interact favorably with nonpolar solvents via van der Waals forces. Toluene may offer slightly better solubility than hexane due to potential pi-pi stacking interactions with the phenyl ring. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | Medium (~7-37) | High | These solvents possess a significant dipole moment that can interact favorably with the polar nitrile group. Their organic nature also accommodates the nonpolar hydrocarbon portion of the molecule, leading to strong overall solvation. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent.[9] |
| Polar Protic | Methanol, Ethanol | High (~25-33) | Medium | These solvents are highly polar and capable of hydrogen bonding. While they can interact with the lone pair of electrons on the nitrile's nitrogen, they cannot hydrogen-bond as effectively as with other protic solutes. The nonpolar bulk of the molecule may limit miscibility compared to polar aprotic solvents. |
Logical Framework for Solvent Selection
Choosing an appropriate solvent is a critical step in chemical research and development. The decision depends on the intended application, such as chemical synthesis, purification, or analysis. The following diagram outlines a logical workflow for solvent selection for this compound.
Caption: Logical workflow for selecting a suitable organic solvent.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The isothermal saturation method, followed by quantitative analysis, is a reliable approach.[10] Given that this compound is a liquid, this protocol is adapted to determine its miscibility or saturation concentration in a given solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Centrifuge (optional, for enhancing phase separation)
-
Quantitative analysis instrument (e.g., Gas Chromatograph with FID or High-Performance Liquid Chromatograph with UV detector)
Methodology:
Part 1: Preparation of Saturated Solution
-
Sample Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen organic solvent. "Excess" means adding enough solute so that a separate, undissolved phase of the solute is clearly visible after equilibration.
-
Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation. If separation is slow, the vial may be centrifuged. Two distinct liquid layers should be visible: the bottom layer being the solvent saturated with the solute, and the top layer being the excess solute (or vice versa, depending on densities).
Part 2: Quantitative Analysis 4. Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards using an appropriate chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration. 5. Sampling: Carefully withdraw a precise aliquot from the clear, saturated solvent phase, taking extreme care not to disturb the undissolved solute layer. 6. Dilution: Accurately dilute the collected aliquot with the solvent to a concentration that falls within the linear range of the previously established calibration curve. Record the dilution factor. 7. Analysis: Inject the diluted sample into the chromatograph and record the instrument response. 8. Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution. This final value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
Experimental Workflow Diagram
The following diagram provides a visual summary of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with a polar nitrile group and a significant nonpolar hydrocarbon body, suggests high solubility in polar aprotic solvents, moderate to high solubility in nonpolar solvents, and moderate solubility in polar protic solvents. For researchers and drug development professionals requiring precise data, the detailed isothermal saturation and chromatographic analysis protocol provided in this guide offers a reliable methodology for its determination.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Khan Academy [khanacademy.org]
- 4. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]
- 5. 1-Phenyl-1-cyclopentanecarbonitrile | 77-57-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Reactivity of the Nitrile Group in 1-Phenylcyclopentanecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 1-Phenylcyclopentanecarbonitrile. The document extrapolates from the well-established chemistry of the nitrile functional group to detail its behavior under various reaction conditions.[1][2] This guide covers key reactions such as hydrolysis, reduction, and addition of organometallic reagents, offering a foundational understanding for researchers exploring the synthetic utility of this molecule. The versatility of the nitrile group makes this compound a valuable building block in organic synthesis and medicinal chemistry.[3][4]
Introduction to this compound
This compound is an organic compound featuring a cyclopentane ring substituted with both a phenyl group and a nitrile functional group at the same carbon atom.[4][5] Its chemical structure imparts unique reactivity, primarily centered around the versatile nitrile (-C≡N) group.[3] This functional group is characterized by a carbon-nitrogen triple bond, where the carbon atom is electrophilic due to the high electronegativity of nitrogen.[1][2] This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, forming the basis for its diverse chemical transformations.[1][2] The strategic location of the nitrile group, adjacent to a quaternary carbon bearing a phenyl ring, also influences its reactivity.
Key Properties of this compound:
| Property | Value |
| CAS Number | 77-57-6[5][6] |
| Molecular Formula | C₁₂H₁₃N[5][6] |
| Molecular Weight | 171.24 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 135-140 °C at 10 mmHg[3] |
| Density | ~1.03 g/cm³[3] |
Core Reactivity of the Nitrile Group
The chemical behavior of this compound is dominated by the reactions of the nitrile group. The primary transformations include hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.
Hydrolysis to Carboxylic Acid
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 1-Phenylcyclopentanecarboxylic acid.[3][7] This reaction proceeds through an amide intermediate.[1][8]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water.[2][9]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH) and heat, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting carboxylate salt is then protonated in an acidic workup to afford the carboxylic acid.[8][9]
A known application of this reaction is the synthesis of 1-Phenylcyclopentanecarboxylic acid, which serves as a precursor for the solid-phase synthesis of isoxazole and isoxazoline derivatives.[10]
// Reactant Reactant [label="this compound"];
// Intermediate Intermediate [label="Amide Intermediate"];
// Product Product [label="1-Phenylcyclopentanecarboxylic Acid"];
// Conditions Acid [label="H₃O⁺, Δ", fontcolor="#EA4335"]; Base [label="1. OH⁻, H₂O, Δ\n2. H₃O⁺", fontcolor="#4285F4"];
// Arrows Reactant -> Intermediate [label="[H₂O]", fontcolor="#34A853"]; Intermediate -> Product [label="[H₂O]", fontcolor="#34A853"];
// Invisible nodes for labels {rank=same; Reactant; Acid;} {rank=same; Intermediate; Base;}
// Edges to labels edge [style=invis]; Reactant -> Acid; Intermediate -> Base; } caption: "General pathway for the hydrolysis of this compound."
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine, 1-(aminomethyl)-1-phenylcyclopentane. This is a fundamental transformation for introducing a primary amine functionality.[3] Common methods for this reduction include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[2][11][12] The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.[2]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[11][13] This is often considered a more economical and environmentally benign method for large-scale synthesis.[13][14]
The resulting primary amine is a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[15]
// Reactant Reactant [label="this compound"];
// Intermediate Intermediate [label="Imine Intermediate"];
// Product Product [label="1-(Aminomethyl)-1-phenylcyclopentane"];
// Reagents Reagent1 [label="1. LiAlH₄, Ether\n2. H₂O", fontcolor="#EA4335"]; Reagent2 [label="H₂, Metal Catalyst (Ni, Pd, Pt)", fontcolor="#4285F4"];
// Arrows Reactant -> Intermediate [label="[H⁻] or H₂/Catalyst"]; Intermediate -> Product [label="[H⁻] or H₂/Catalyst"];
// Invisible nodes for labels {rank=same; Reactant; Reagent1;} {rank=same; Intermediate; Reagent2;}
// Edges to labels edge [style=invis]; Reactant -> Reagent1; Intermediate -> Reagent2; } caption: "General pathways for the reduction of this compound."
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group to form ketones after an aqueous workup.[2][8] The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbon of the nitrile.[16] This initially forms an imine anion, which is then hydrolyzed during the workup to yield a ketone.[8][17] This reaction is a powerful tool for carbon-carbon bond formation.[18]
// Reactant Reactant [label="this compound"];
// Reagents Grignard [label="R-MgX, Ether", fontcolor="#4285F4"]; Workup [label="H₃O⁺", fontcolor="#EA4335"];
// Intermediates Imine_Anion [label="Imine Anion Intermediate"]; Ketone [label="Ketone Product"];
// Arrows Reactant -> Imine_Anion [label="+ R-MgX"]; Imine_Anion -> Ketone [label="+ H₃O⁺"]; } caption: "Reaction of this compound with a Grignard reagent."
Quantitative Data Summary
The following table summarizes representative quantitative data for the reactions of the nitrile group, based on general procedures and specific examples from the literature.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Hydrolysis | H₂SO₄, H₂O, reflux | 1-Phenylcyclopentanecarboxylic acid | Good | [7] |
| Reduction | LiAlH₄, anhydrous THF, reflux | 1-(Aminomethyl)-1-phenylcyclopentane | High | [19] |
| Reduction | H₂, Raney Nickel, high pressure/temp | 1-(Aminomethyl)-1-phenylcyclopentane | High | [13] |
Experimental Protocols
Protocol for Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid
This protocol is based on general procedures for the acid-catalyzed hydrolysis of nitriles.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it over ice.
-
Isolation: The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine nitrile, H₂SO₄, and H₂O in a flask."]; reflux [label="Heat the mixture to reflux for several hours."]; monitor [label="Monitor reaction by TLC."]; cool [label="Cool the reaction mixture and pour over ice."]; filter [label="Collect the precipitated solid by vacuum filtration."]; wash [label="Wash the solid with cold water."]; purify [label="Recrystallize the product."]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> setup; setup -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> cool [label="Complete"]; cool -> filter; filter -> wash; wash -> purify; purify -> end; } caption: "Experimental workflow for the hydrolysis of this compound."
Protocol for Reduction to 1-(Aminomethyl)-1-phenylcyclopentane
This protocol is based on a general procedure for the reduction of nitriles using LiAlH₄.[19]
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography.
// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Suspend LiAlH₄ in anhydrous THF under N₂."]; cool_add [label="Cool to 0 °C and add nitrile solution dropwise."]; reflux [label="Warm to room temperature, then reflux for several hours."]; monitor [label="Monitor reaction by TLC."]; quench [label="Cool to 0 °C and quench with H₂O and NaOH(aq)."]; filter [label="Filter the mixture and wash the solid."]; dry [label="Combine organic layers and dry over Na₂SO₄."]; purify [label="Remove solvent and purify the amine product."]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> setup; setup -> cool_add; cool_add -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> quench [label="Complete"]; quench -> filter; filter -> dry; dry -> purify; purify -> end; } caption: "Experimental workflow for the LiAlH₄ reduction of this compound."
Applications in Drug Development
The reactivity of the nitrile group in this compound makes it a valuable intermediate in drug discovery and development.[3][20] The ability to transform the nitrile into either a carboxylic acid or a primary amine opens up numerous possibilities for further synthetic modifications.
-
Scaffold for Library Synthesis: The core 1-phenylcyclopentane structure can be elaborated by converting the nitrile into an amine or carboxylic acid, which can then be used in amide coupling reactions, reductive aminations, or other transformations to generate libraries of diverse compounds for biological screening.[19]
-
Bioisosteric Replacement: The rigid cyclopentane ring with a phenyl substituent can act as a bioisostere for other groups, such as a phenyl ring, in drug candidates, potentially improving pharmacokinetic properties like solubility and metabolic stability.[21]
-
Precursor to APIs: The derivatives of this compound, such as 1-Phenylcyclopentanecarboxylic acid, are used in the synthesis of various active pharmaceutical ingredients.[22] For instance, esters of this carboxylic acid with aminoalcohols have been investigated for their antispasmodic and antitussive properties.[7]
Conclusion
This compound is a versatile chemical intermediate whose reactivity is primarily dictated by its nitrile functional group. The facile conversion of the nitrile to a carboxylic acid via hydrolysis or to a primary amine via reduction provides synthetic chemists with two key functionalities for further molecular elaboration. Additionally, the reaction with organometallic reagents allows for the formation of new carbon-carbon bonds. These reliable and well-understood transformations make this compound a valuable building block for the synthesis of complex organic molecules, with significant applications in the pharmaceutical and fine chemical industries.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylcyclopentanenitrile [webbook.nist.gov]
- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1-Phenylcyclopentanecarboxylic acid | 77-55-4 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. leah4sci.com [leah4sci.com]
- 17. youtube.com [youtube.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 22. 1-Phenylcyclopentanecarboxylic acid_TargetMol [targetmol.com]
The Versatile Role of 1-Phenylcyclopentanecarbonitrile in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclopentanecarbonitrile is a key chemical intermediate whose unique structural features—a quaternary carbon center bearing both a phenyl and a nitrile group on a cyclopentane ring—make it a valuable building block in organic synthesis. This technical guide provides an in-depth analysis of the principal mechanisms of action of this compound in several key organic reactions. It serves as a comprehensive resource, detailing the synthesis of the core molecule and its subsequent transformations into valuable carboxylic acid and amine derivatives. This document includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound (PCCPN) is a versatile bifunctional molecule that serves as a precursor in the synthesis of a variety of organic compounds.[1][2] Its nitrile group can be readily converted into other functional groups such as carboxylic acids and primary amines, which are ubiquitous in pharmaceuticals and other biologically active molecules.[1] The presence of the phenyl and cyclopentyl groups imparts specific steric and electronic properties to the molecule and its derivatives, making it an attractive scaffold for the design of novel chemical entities. This guide will explore the synthesis of this compound and the mechanisms of its most common and synthetically useful transformations.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the dialkylation of phenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism, where the acidic proton alpha to both the phenyl group and the nitrile is abstracted by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, displacing the bromide ions from 1,4-dibromobutane in a two-step sequence to form the cyclopentane ring.
Mechanism of Synthesis
The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst or a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction between the aqueous base and the organic reactants.[3][4]
Step 1: Deprotonation A strong base abstracts the acidic α-hydrogen from phenylacetonitrile, forming a resonance-stabilized carbanion.
Step 2: First Nucleophilic Substitution (SN2) The carbanion attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion.
Step 3: Second Deprotonation The base abstracts the remaining acidic α-hydrogen.
Step 4: Intramolecular Nucleophilic Substitution (SN2) The newly formed carbanion attacks the other electrophilic carbon of the butyl chain in an intramolecular fashion, displacing the second bromide ion and forming the cyclopentane ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium Hydroxide (50% aqueous solution)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile and DMSO.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.
-
After the addition of the base, continue stirring for 30 minutes at room temperature.
-
Slowly add 1,4-dibromobutane to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Quantitative Data for Synthesis
| Reactant A | Reactant B | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | 1,4-Dibromobutane | NaOH / DMSO | 60-70 | 4-6 | Good | [3] |
| Phenylacetonitrile | 1,4-Dibromobutane | NaOH (aq) / Chloroform / Dq-Br (catalyst) | 70 | 6 | High | [4] |
Key Reactions of this compound
The nitrile functional group of this compound is the primary site of its reactivity, allowing for its conversion into other valuable functional groups. The two most important transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.
Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Both methods involve the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by a series of proton transfers and tautomerization.
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms an amide intermediate. The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion.
In basic hydrolysis, the hydroxide ion, a strong nucleophile, directly attacks the nitrile carbon. A series of proton transfers involving water leads to an amide intermediate, which is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidic workup is required to protonate the carboxylate to the final carboxylic acid.
References
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Synthesis and Utility of 1-Phenylcyclopentanecarbonitrile: A Technical Guide
An In-depth Examination of a Key Pharmaceutical Intermediate
Abstract
1-Phenylcyclopentanecarbonitrile, a versatile bifunctional molecule, holds a significant position as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery and historical context, detailed physicochemical and spectral properties, and a thorough experimental protocol for its synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a consolidated resource for understanding and utilizing this important chemical entity.
Introduction
This compound (PCCP), with the CAS number 77-57-6, is a colorless to pale yellow liquid characterized by a molecular structure that includes a phenyl group and a nitrile moiety attached to the same carbon of a cyclopentane ring.[1][2] This unique arrangement of functional groups imparts a specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its primary application lies in its role as a key building block for various drugs, including antitussive agents.[5] The nitrile group can be readily converted into other functional groups such as carboxylic acids or amines, providing a versatile handle for medicinal chemists to elaborate the molecular scaffold.[1]
Discovery and Historical Context
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls under the well-established class of reactions for the formation of nitriles. The general method for preparing nitriles through the reaction of an alkyl halide with a metal cyanide, known as the Kolbe nitrile synthesis, was developed by Hermann Kolbe in the 19th century. This fundamental reaction provided the chemical foundation for the synthesis of a wide array of nitrile-containing compounds.
The specific synthesis of this compound, which involves the alkylation of phenylacetonitrile (benzyl cyanide) with a 1,4-dihaloalkane, is a logical extension of these early principles. Phenylacetonitrile, a key starting material, has been a readily available reagent for over a century. The development of synthetic methodologies utilizing phase-transfer catalysis in the mid-20th century significantly improved the efficiency of such alkylation reactions, making compounds like this compound more accessible for research and industrial applications. Its emergence as a commercially available intermediate is therefore intrinsically linked to the broader advancements in synthetic organic chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77-57-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃N | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 135-140 °C at 10 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.5325-1.5345 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. | [2] |
| ¹³C NMR | Signals for aromatic, aliphatic, and nitrile carbons. | [2] |
| IR Spectroscopy | Characteristic absorption for the nitrile group (C≡N). | [2] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [2] |
Experimental Protocols
The following section provides a detailed, contemporary method for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.
Synthesis of this compound
This procedure details the synthesis of this compound from phenylacetonitrile and 1,4-dibromobutane via a phase-transfer catalyzed alkylation.
Reaction Scheme:
Materials and Equipment:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylacetonitrile, 1,4-dibromobutane, and benzyltriethylammonium chloride.
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the flask.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Expected Yield:
Yields for this reaction are typically in the range of 80-90%, depending on the scale and specific conditions used.
Applications in Drug Development
This compound serves as a pivotal intermediate in the synthesis of several pharmaceutical agents. Its primary utility is demonstrated in the production of antitussive (cough suppressant) medications.[5] The nitrile functionality can be hydrolyzed to a carboxylic acid, which can then be esterified with an appropriate amino alcohol to generate the final active pharmaceutical ingredient.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its discovery is rooted in the fundamental principles of nitrile synthesis, its modern applications continue to be significant, particularly in the pharmaceutical industry. The robust and high-yielding synthetic protocol, coupled with its favorable chemical properties, ensures its continued importance as a key building block for the development of new and existing therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field.
References
Potential Research Areas for 1-Phenylcyclopentanecarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclopentanecarbonitrile and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide explores potential research avenues for this class of compounds, focusing on their synthesis, pharmacological activities with an emphasis on N-methyl-D-aspartate (NMDA) receptor modulation, and analytical characterization. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols for key assays, and quantitative structure-activity relationship (QSAR) insights to guide future drug discovery efforts.
Introduction
The this compound core structure offers a unique three-dimensional arrangement of a phenyl ring and a nitrile group on a cyclopentane scaffold. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The nitrile group can act as a key pharmacophoric element or be readily transformed into other functional groups, such as carboxylic acids or amines, allowing for the generation of diverse chemical libraries.[1] This versatility makes this compound derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas, most notably CNS disorders where modulation of NMDA receptor activity is a key therapeutic strategy.
Synthesis of this compound and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its therapeutic potential.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of this compound involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Materials: Phenylacetonitrile, 1,4-dibromobutane, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of NaOH.
-
Slowly add 1,4-dibromobutane to the reaction mixture, maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Synthesis of Derivatives
The nitrile group of this compound is a versatile handle for the synthesis of a wide array of derivatives.
-
Carboxylic Acid Derivatives: Hydrolysis of the nitrile group under acidic or basic conditions yields 1-phenylcyclopentanecarboxylic acid, a key intermediate for the synthesis of amides and esters.
-
Amine Derivatives: Reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation affords the corresponding primary amine, (1-phenylcyclopentyl)methanamine.
-
Substituted Phenyl Derivatives: The phenyl ring can be functionalized using standard aromatic substitution reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships. A procedure for the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids has been developed.[2]
The following workflow illustrates a general strategy for the synthesis and diversification of this compound derivatives.
Pharmacological Activity: Focus on NMDA Receptor Modulation
Derivatives of the structurally related 1-phenylcyclopropanecarboxamide have shown potential as NMDA receptor antagonists. This suggests that this compound derivatives are promising candidates for the development of novel CNS drugs targeting the NMDA receptor. Overactivation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases.[3]
NMDA Receptor Antagonism
While specific data for this compound derivatives is limited, studies on analogous structures provide valuable insights. For instance, a series of biphenyl-based NMDA negative allosteric modulators have been synthesized and evaluated, with the lead compound exhibiting an IC50 of 50 nM.[4][5] This highlights the potential for potent NMDA receptor modulation with phenyl-cycloalkane scaffolds.
Table 1: NMDA Receptor Antagonist Activity of Biphenyl-Based Modulators
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 10a | H | H | OH | 5000 |
| 10e | F | H | OH | 100 |
| 10f | Cl | H | OH | 50 |
| 10h | H | F | OH | 200 |
| 10i | H | Cl | OH | 80 |
| 10j | F | F | OH | 70 |
| Data adapted from a study on biphenyl-based NMDA negative allosteric modulators and is presented to illustrate the potential of related scaffolds.[4] |
Experimental Protocol: NMDA Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of test compounds for the NMDA receptor.
-
Materials: Rat forebrain membrane homogenate (source of NMDA receptors), [³H]MK-801 (radioligand), glutamate, glycine, test compounds, HEPES buffer, GF/B glass fiber filters, scintillation cocktail.
-
Procedure:
-
Prepare suspensions of rat forebrain membrane homogenate in HEPES buffer.
-
Incubate the membrane suspension with a fixed concentration of [³H]MK-801, glutamate, and glycine, and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
NMDA receptor activation triggers several downstream signaling cascades that are crucial for synaptic plasticity and cell survival. Antagonism of NMDA receptors can modulate these pathways, which is relevant for the therapeutic effects of these compounds. Key pathways include the Ras-ERK and PI3K-Akt pathways, which ultimately converge on the transcription factor CREB (cAMP response element-binding protein).[6][7] The modulation of CREB activity is a critical area of investigation for drugs targeting CNS disorders.[8]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are essential for understanding the relationship between the chemical structure of the this compound derivatives and their biological activity. By identifying key structural features that contribute to NMDA receptor antagonism, QSAR models can guide the design of more potent and selective compounds.
A general workflow for a QSAR study is outlined below.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.[9][10] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural elucidation.[9][11] |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as the nitrile (C≡N) stretch around 2240 cm⁻¹.[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. |
| Elemental Analysis | Determination of the elemental composition of the compound. |
Experimental Protocol: General NMR and MS Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI, APCI).
-
Determine the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
Future Research Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel CNS-active compounds. Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesize a diverse library of derivatives by modifying the phenyl ring, the cyclopentane ring, and transforming the nitrile group into other functionalities.
-
In-depth Pharmacological Profiling: Screen the synthesized compounds against a panel of CNS targets, with a primary focus on different subtypes of the NMDA receptor to identify selective modulators.
-
In Vivo Efficacy Studies: Evaluate the most promising compounds in animal models of relevant CNS disorders, such as epilepsy, neuropathic pain, and depression.
-
ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to evaluate their drug-likeness.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 1-Phenylcyclopentanecarbonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentanecarbonitrile is a key chemical intermediate, valued for its utility in the synthesis of a variety of organic molecules, particularly those with applications in pharmaceuticals and research chemicals. Its structure, featuring a cyclopentane ring and a nitrile group attached to a quaternary carbon also bearing a phenyl group, provides a versatile scaffold for a range of chemical transformations. This technical guide delves into the core physicochemical properties, key synthetic applications, and detailed experimental protocols for the use of this compound as a precursor.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77-57-6 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 135-140 °C at 10 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.5325-1.5345 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| IR Spectroscopy | Key stretches include those for the C≡N (nitrile) and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Key Synthetic Transformations and Experimental Protocols
This compound serves as a starting point for several important classes of compounds, primarily through the transformation of its nitrile group. The following sections detail the experimental protocols for its conversion into carboxylic acids, primary amines, and its use in the synthesis of phencyclidine (PCP) analogues.
Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a valuable building block in its own right.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
A patented method describes the hydrolysis of this compound in an acidic medium at elevated temperatures (≥120 °C) to yield 1-phenylcyclopentanecarboxylic acid.[2] While specific reagent quantities and yields are not detailed in this abstract, a general procedure can be inferred.
-
Procedure: this compound is heated in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization.
Table 3: Physicochemical and Spectroscopic Data for 1-Phenylcyclopentanecarboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 77-55-4 | [3] |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| ¹H NMR | Spectral data available.[4] | |
| ¹³C NMR | Spectral data available.[5] | |
| IR Spectroscopy | Characteristic broad O-H stretch and a C=O stretch. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Reduction to 1-Phenylcyclopentylmethanamine
Reduction of the nitrile group provides a direct route to the corresponding primary amine, a versatile intermediate for further functionalization.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[6]
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), and a suitable workup solution (e.g., water followed by aqueous NaOH or a Rochelle's salt solution).
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous ether is prepared. The flask is cooled in an ice bath, and a solution of this compound in anhydrous ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed under reduced pressure to yield 1-Phenylcyclopentylmethanamine.
Table 4: Physicochemical and Spectroscopic Data for 1-Phenylcyclopentylmethanamine
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| ¹H NMR | Expected signals for aromatic, cyclopentyl, and aminomethyl protons. |
| ¹³C NMR | Expected signals for aromatic, cyclopentyl, and aminomethyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis of 1-(1-Phenylcyclopentyl)piperidine (PCP Cyclopentyl Analogue)
This compound is a direct precursor to the cyclopentyl analogue of phencyclidine (PCP), a dissociative anesthetic. This synthesis involves a Grignard reaction with a piperidinyl Grignard reagent, although the more common route to PCP itself starts from 1-piperidinocyclohexanecarbonitrile. The principles, however, are analogous.
Reaction Scheme:
Caption: Synthesis of a PCP analogue.
Experimental Protocol: Grignard Reaction
The reaction of a Grignard reagent with a nitrile is a classic method for the synthesis of ketones after hydrolysis of the intermediate imine. In the case of PCP synthesis, the reaction with a suitable Grignard reagent, followed by hydrolysis, leads to the final amine product.
-
Materials: this compound, magnesium turnings, an appropriate halo-piperidine (e.g., 1-bromopiperidine), anhydrous diethyl ether or THF, and an acidic workup solution.
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried apparatus under a nitrogen atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 1-bromopiperidine in anhydrous ether is added dropwise to the magnesium to initiate the formation of the Grignard reagent.
-
Reaction with the Nitrile: The solution of this compound in anhydrous ether is then added dropwise to the freshly prepared Grignard reagent at a controlled temperature.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid). The product is then extracted into an organic solvent, washed, dried, and the solvent is removed. The final product can be purified by distillation or crystallization of its salt.
-
Table 5: Physicochemical and Spectroscopic Data for 1-(1-Phenylcyclopentyl)piperidine
| Property | Value |
| Molecular Formula | C₁₆H₂₃N |
| Molecular Weight | 229.37 g/mol |
| ¹H NMR | Expected signals for aromatic, cyclopentyl, and piperidinyl protons. |
| ¹³C NMR | Expected signals for aromatic, cyclopentyl, and piperidinyl carbons. |
| IR Spectroscopy | Absence of the C≡N stretch; presence of C-N and aromatic/aliphatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Logical Workflow for Synthesis Planning
The selection of a synthetic route starting from this compound depends on the desired final product. The following diagram illustrates a logical workflow for planning a synthesis.
References
- 1. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 13C NMR spectrum [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: Synthesis of 1-Phenylcyclopentanecarbonitrile from Phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-phenylcyclopentanecarbonitrile, an important intermediate in pharmaceutical development. The synthesis involves the cycloalkylation of phenylacetonitrile with 1,4-dibromobutane using phase-transfer catalysis (PTC).[1][2] This method offers high efficiency and good yields by facilitating the reaction between reactants in a biphasic system.[3][4] The described protocol is robust and suitable for laboratory-scale synthesis.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including active pharmaceutical ingredients.[2] The core structure, consisting of a cyclopentane ring bonded to both a phenyl group and a nitrile functional group, allows for a variety of subsequent chemical transformations. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, providing pathways to a diverse range of molecular architectures.
The synthesis from phenylacetonitrile and 1,4-dibromobutane presents a direct route to the desired five-membered ring system.[1] A key challenge in this reaction is the immiscibility of the organic reactants with the aqueous base (e.g., sodium hydroxide) required for the deprotonation of phenylacetonitrile. Phase-transfer catalysis effectively overcomes this interfacial barrier. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions from the aqueous phase into the organic phase.[4][5] This enables the formation of the phenylacetonitrile carbanion, which then undergoes nucleophilic substitution with 1,4-dibromobutane to form the cyclized product.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[6]
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
1,4-Dibromobutane
-
50% (w/v) Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
100 mL two-necked, round-bottomed flask
-
Teflon-coated magnetic stir bar
-
Thermometer
-
Graham reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 100 mL two-necked, round-bottomed flask with a magnetic stir bar and a thermometer.
-
Initial Charging: Add benzyltriethylammonium chloride (569 mg, 2.50 mmol, 0.025 equiv) and 50% (w/v) aqueous sodium hydroxide (25 mL) to the flask.
-
Addition of Reactants: While stirring vigorously, add phenylacetonitrile (11.5 mL, 99.6 mmol, 1.0 equiv) in a single portion. Subsequently, add 1,4-dibromobutane (14.3 mL, 120 mmol, 1.2 equiv) in portions (approximately 5 mL per portion).
-
Reaction: Replace the thermometer with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours. The mixture will appear as an orange suspension.[6]
-
Workup: After 24 hours, cool the reaction to room temperature. Add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous layer twice with diethyl ether (60 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (5 g).
-
Isolation: Filter the mixture by gravity and concentrate the filtrate using a rotary evaporator to yield an orange oil.
-
Purification: Purify the crude product by column chromatography to obtain 1-phenylcyclopentane-1-carbonitrile as a pale yellow oil.[6]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactant Molar Ratios | |
| Phenylacetonitrile | 1.0 equiv |
| 1,4-Dibromobutane | 1.2 equiv |
| Benzyltriethylammonium chloride | 0.025 equiv |
| Reaction Conditions | |
| Temperature | 65 °C |
| Time | 24 hours |
| Product Information | |
| Yield (after purification) | 82% |
| Appearance | Pale yellow oil |
Data sourced from Organic Syntheses Procedure.[6]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the phase-transfer catalysis cycle.
References
Application Notes and Protocols for the Preparation of 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed laboratory protocol for the synthesis of 1-phenylcyclopentanecarbonitrile, a valuable intermediate in organic synthesis. The document includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the workflow.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for the starting materials and the final product, this compound. This information is crucial for reaction monitoring, product characterization, and purity assessment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Spectroscopic Data |
| Phenylacetonitrile | C₈H₇N | 117.15 | 234 | 1.015 | 1.521-1.523 | - |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 197 | 1.808 | 1.519 | - |
| This compound | C₁₂H₁₃N | 171.24[1] | 135-140 (at 10 mmHg) | 1.03 | 1.5325-1.5345 | ¹H NMR (CDCl₃, δ): 7.50-7.25 (m, 5H, Ar-H), 2.50-2.30 (m, 2H, CH₂), 2.20-1.80 (m, 6H, CH₂) ¹³C NMR (CDCl₃, δ): 140.0, 129.0, 127.5, 126.0, 122.0, 48.0, 38.0, 24.0 IR (neat, cm⁻¹): 3060 (C-H, aromatic), 2960, 2870 (C-H, aliphatic), 2235 (C≡N), 1600, 1495, 1450 (C=C, aromatic) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from phenylacetonitrile and 1,4-dibromobutane using phase-transfer catalysis.[2]
Materials:
-
Phenylacetonitrile (Benzyl cyanide) (11.5 mL, 99.6 mmol, 1.0 equiv)
-
1,4-Dibromobutane (14.3 mL, 120 mmol, 1.2 equiv)
-
50% (w/v) aqueous sodium hydroxide (25 mL)
-
Benzyltriethylammonium chloride (569 mg, 2.50 mmol, 0.025 equiv)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Equipment:
-
100 mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (569 mg, 2.50 mmol) and 50% (w/v) aqueous sodium hydroxide (25 mL).
-
Addition of Reactants: Vigorously stir the mixture in a water bath. Add phenylacetonitrile (11.5 mL, 99.6 mmol) in one portion. Subsequently, add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise (approximately 5 mL per portion).
-
Reaction: Replace the septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours. The mixture will appear as an orange biphasic suspension.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous layer twice with diethyl ether (60 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (5 g).
-
Solvent Removal: Filter the solution by gravity and concentrate the filtrate on a rotary evaporator under reduced pressure (40 °C, 14 mmHg) to obtain a crude orange oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This will yield this compound as a pale yellow oil (typical yield: ~82%).
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Logical flow from reactants to characterized product.
References
Application Notes and Protocols: 1-Phenylcyclopentanecarbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Phenylcyclopentanecarbonitrile is a versatile chemical intermediate with significant applications in medicinal chemistry.[1][2] Its unique structure, featuring a cyclopentane ring attached to both a phenyl group and a reactive nitrile functional group, makes it a valuable building block for the synthesis of a variety of biologically active molecules.[1] This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of therapeutic agents, focusing on its role as a precursor to antitussive and antispasmodic agents, and as a scaffold for N-methyl-D-aspartate (NMDA) receptor antagonists.
Section 1: Synthesis of Antitussive and Antispasmodic Agents
This compound serves as a key starting material for the synthesis of 1-phenylcyclopentane carboxylic acid. Esters derived from this carboxylic acid, notably Carbetapentane (also known as Pentoxyverine), have demonstrated clinical efficacy as antitussive (cough suppressant) and antispasmodic agents.[3][4]
Application: Precursor to Carbetapentane
Carbetapentane is a non-opioid, centrally acting antitussive.[2][5] Its mechanism of action is primarily attributed to its activity as a sigma-1 receptor agonist and a muscarinic receptor antagonist.[6] The synthesis of Carbetapentane from this compound involves a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by esterification.
Quantitative Data: Receptor Binding Affinities of Carbetapentane
| Compound | Target | Parameter | Value |
| Carbetapentane (Pentoxyverine) | Sigma-1 Receptor | Ki | 41 nM[6] |
| Carbetapentane (Pentoxyverine) | Sigma-2 Receptor | Ki | 894 nM[6] |
| Carbetapentane (Pentoxyverine) | Muscarinic M1 Receptor | IC50 | 9 nM[2] |
| Carbetapentane (Pentoxyverine) | hERG Potassium Channel | IC50 | 3.0 µM[5] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 1-Phenylcyclopentane Carboxylic Acid
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, a crucial step in the synthesis of its medicinally active esters.[3]
-
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
In a round-bottom flask, add this compound and a solution of aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 120°C or higher) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Make the solution alkaline by the addition of a sodium hydroxide solution.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the final product by melting point, ¹H NMR, and ¹³C NMR.
-
Protocol 2: Synthesis of Carbetapentane (2-(2-(Diethylamino)ethoxy)ethyl 1-phenylcyclopentanecarboxylate)
This protocol outlines the esterification of 1-phenylcyclopentane carboxylic acid with 2-(2-(diethylamino)ethoxy)ethanol.
-
Materials:
-
1-Phenylcyclopentane carboxylic acid
-
2-(2-(Diethylamino)ethoxy)ethanol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-phenylcyclopentane carboxylic acid, 2-(2-(diethylamino)ethoxy)ethanol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthetic Workflow Diagram
Section 2: Synthesis of NMDA Receptor Antagonists
This compound is a precursor to 1-phenylcyclopentylamine, which serves as a scaffold for the synthesis of analogs of Phencyclidine (PCP). These compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.
Application: Precursor to Cyclopentyl-PCP Analogs
The cyclopentyl analog of PCP and its derivatives are of interest in medicinal chemistry for studying the structure-activity relationships (SAR) of NMDA receptor antagonists. Research indicates that the size of the cycloalkyl ring influences the potency and efficacy of these compounds.
Quantitative Data: NMDA Receptor Binding Affinity
| Compound | Parameter | Value |
| Phencyclidine (PCP) | Ki | ~low nM range[7][8] |
| Cyclopentyl-PCP | Ki | Lower affinity than PCP[7] |
| MK-801 | Ki | ~low nM range[7][9] |
| Ketamine | Ki | 0.659 µM[7] |
Experimental Protocols
Protocol 3: Reduction of this compound to 1-Phenylcyclopentylamine
This protocol describes the conversion of the nitrile to the corresponding primary amine using a powerful reducing agent.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution (e.g., 15%)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the mixture for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 4: Synthesis of N-(1-Phenylcyclopentyl)piperidine (Cyclopentyl-PCP analog)
This protocol outlines a potential synthetic route to a PCP analog starting from 1-phenylcyclopentylamine.
-
Materials:
-
1-Phenylcyclopentylamine
-
1,5-Dibromopentane
-
Potassium carbonate or another suitable base
-
Acetonitrile or another suitable polar aprotic solvent
-
Standard glassware for reflux and workup
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-phenylcyclopentylamine in acetonitrile.
-
Add an excess of potassium carbonate and 1,5-dibromopentane.
-
Heat the mixture to reflux and stir for several hours until TLC indicates the consumption of the starting amine.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or by conversion to its hydrochloride salt and recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthetic Workflow Diagram
Section 3: NMDA Receptor Signaling Pathway and Mechanism of Action
Phencyclidine and its analogs are non-competitive antagonists of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.
Signaling Pathway Diagram: NMDA Receptor Antagonism
Description of the Pathway:
-
Activation: The NMDA receptor is activated by the binding of the neurotransmitter glutamate (and a co-agonist, glycine, not shown).
-
Channel Opening: Upon activation and depolarization of the postsynaptic membrane, the ion channel of the NMDA receptor opens, allowing the influx of calcium ions (Ca²⁺).
-
Downstream Signaling: The influx of Ca²⁺ triggers a cascade of downstream signaling events that are important for processes like learning and memory.
-
Antagonism by PCP Analogs: PCP and its analogs, derived from intermediates like 1-phenylcyclopentylamine, are uncompetitive antagonists. They enter the open ion channel and bind to a specific site within the channel pore (the PCP binding site). This binding physically blocks the flow of ions, thereby inhibiting the receptor's function and the subsequent downstream signaling.
References
- 1. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 4. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-Phenylcyclopentanecarbonitrile in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Phenylcyclopentanecarbonitrile is a versatile chemical intermediate characterized by a cyclopentane ring bearing both a phenyl and a nitrile group on the same carbon atom. Its unique structural features make it a valuable building block in organic synthesis, particularly for the preparation of various pharmaceutical intermediates. The nitrile group can be readily transformed into other functional groups such as carboxylic acids and amines, opening pathways to a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid
1-Phenylcyclopentanecarboxylic acid and its derivatives are known to possess antispasmodic and antitussive properties.[1] The synthesis of this important intermediate can be achieved through the hydrolysis of this compound.
Experimental Protocol: Hydrolysis of this compound
The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or alkaline conditions.[2][3]
Acid-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition: Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux (a temperature of at least 120°C is recommended) and maintain for a period sufficient to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization.
Base-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide.[3][4]
-
Reaction Conditions: Heat the mixture to reflux and maintain until the reaction is complete.[4]
-
Work-up: Upon completion, the reaction mixture containing the carboxylate salt is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[4]
-
Purification: The precipitated 1-phenylcyclopentanecarboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.[4]
Table 1: Summary of Hydrolysis Conditions for this compound
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Temperature | Reflux (≥120°C)[1] | Reflux |
| Product | 1-Phenylcyclopentanecarboxylic acid | Sodium/Potassium 1-phenylcyclopentanecarboxylate |
| Post-Reaction Step | Extraction | Acidification to precipitate the carboxylic acid[4] |
Logical Workflow for Hydrolysis:
Caption: Hydrolysis pathways of this compound.
Application 2: Potential Precursor for Phencyclidine (PCP) Analogs
While the direct synthesis of regulated substances is outside the scope of academic and industrial research, understanding the synthetic pathways is crucial for forensic and toxicological analysis. Literature on the synthesis of phencyclidine (PCP) and its analogs often describes the use of 1-phenylcyclohexanecarbonitrile as a key precursor.[5][6][7] By analogy, this compound could potentially be used to synthesize the corresponding cyclopentyl analogs of PCP. The general synthetic route involves the reaction of the nitrile with a Grignard reagent.
Hypothetical Experimental Protocol: Synthesis of a PCP Analog
This protocol is for informational purposes only and is based on analogous reactions with 1-phenylcyclohexanecarbonitrile.
-
Grignard Reagent Formation: Prepare a Grignard reagent (e.g., piperidinemagnesium bromide) in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction with Nitrile: Add a solution of this compound in an anhydrous solvent to the Grignard reagent at a controlled temperature.
-
Reaction Conditions: The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.
-
Work-up: The reaction is quenched by the careful addition of an aqueous solution of an ammonium salt (e.g., ammonium chloride). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by standard techniques such as distillation or chromatography to yield the final PCP analog.
Signaling Pathway for PCP Analog Synthesis:
Caption: Hypothetical synthesis of a PCP analog.
Other Potential Applications
-
Pentazocine and its Intermediates: Some synthetic routes for pentazocine, an opioid analgesic, involve intermediates that could potentially be derived from precursors like this compound. However, direct and detailed synthetic connections are not well-documented in the available literature.[8]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The development of selective nNOS inhibitors is an active area of research for treating neurodegenerative diseases.[9][10] The phenylcyclopentyl moiety could serve as a scaffold in the design of novel inhibitors, although specific examples starting from this compound are not explicitly detailed.
-
Gabapentin Analogs: Gabapentin is an anticonvulsant drug.[11][12][13][14] While numerous synthetic routes to gabapentin and its analogs exist, the use of this compound as a direct precursor is not a commonly reported method.
Synthesis of this compound
The starting material itself is typically synthesized via the alkylation of phenylacetonitrile with 1,4-dibromobutane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
-
Reaction Setup: A reaction vessel is charged with phenylacetonitrile, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a strong aqueous base (e.g., 50% sodium hydroxide).
-
Reagent Addition: 1,4-Dibromobutane is added to the vigorously stirred mixture.[1]
-
Reaction Conditions: The reaction is heated for several hours to drive the cyclization.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Materials | Phenylacetonitrile, 1,4-Dibromobutane |
| Base | Concentrated aqueous Sodium Hydroxide |
| Catalyst | Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride) |
| Solvent | Biphasic (organic/aqueous) or with a co-solvent like DMSO[1] |
| Temperature | Elevated temperature (e.g., 60-80°C) |
| Typical Yield | Can be high, depending on the specific conditions |
Experimental Workflow for Synthesis:
Caption: Synthesis of this compound.
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is well-established for the preparation of 1-phenylcyclopentanecarboxylic acid and its derivatives. Furthermore, it holds potential as a precursor for the synthesis of various other pharmaceutically relevant molecules, including analogs of phencyclidine. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important building block in the discovery and development of new therapeutic agents. Further research into its application for the synthesis of nNOS inhibitors and other complex pharmaceutical targets is warranted.
References
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 9. Improved Synthesis and Anticancer Activity of a Potent Neuronal Nitric Oxide Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 13. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 14. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Phenylcyclopentanecarbonitrile as a Versatile Building Block for Novel CNS-Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenylcyclopentanecarbonitrile (CAS No. 77-57-6) is a versatile chemical intermediate characterized by a cyclopentane ring attached to both a phenyl group and a nitrile functional group. This unique structure makes it a valuable building block for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The nitrile group can be readily transformed into key functionalities such as primary amines and carboxylic acids, opening pathways to diverse compound libraries. Notably, derivatives of this compound have shown significant potential in the development of novel therapeutics for central nervous system (CNS) disorders, particularly as anticonvulsant agents with an improved safety profile over related structures.
Application Notes
Development of Novel Anticonvulsant Agents
Derivatives of this compound are promising candidates for the development of new anticonvulsant drugs. The primary amine, 1-phenylcyclopentylamine, is a structural analog of 1-phenylcyclohexylamine (PCA), a derivative of phencyclidine (PCP). While many PCP analogs exhibit anticonvulsant properties, they are often limited by a narrow therapeutic window and significant motor toxicity.
Crucially, research has demonstrated that contracting the six-membered cyclohexane ring of PCA to a five-membered cyclopentane ring results in a greater separation between the desired anticonvulsant activity and undesirable motor impairment.[1] This suggests that the cyclopentyl scaffold offers a superior therapeutic index, making it a highly attractive core for the design of safer anticonvulsant candidates. These compounds primarily exert their effect through the non-competitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor, a key target in the pathophysiology of epilepsy.
Scaffolding for NMDA Receptor Modulators
The 1-phenylcycloalkylamine core structure is a well-established pharmacophore for targeting the NMDA receptor ion channel. NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. However, their overactivation leads to excitotoxicity, a process implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Compounds derived from this compound, such as 1-phenylcyclopentylamine, act as uncompetitive NMDA receptor antagonists (channel blockers). By physically occluding the open ion channel, they can prevent excessive calcium influx and mitigate excitotoxic neuronal damage. The versatility of the this compound building block allows for systematic structural modifications to fine-tune binding affinity, selectivity for different NMDA receptor subtypes, and pharmacokinetic properties, enabling the development of next-generation CNS therapeutics.
Precursor for Other Biologically Active Molecules
Beyond its direct application in CNS drug discovery, the chemical handles on this compound allow for its use in synthesizing a broader range of compounds. The carboxylic acid derivative, obtained via hydrolysis, can be used in amide coupling reactions to generate novel compound libraries for screening against various biological targets. The primary amine, from nitrile reduction, serves as a nucleophile for the synthesis of amides, sulfonamides, and for reductive amination reactions, further expanding its utility in medicinal chemistry.
Data Presentation
Table 1: Anticonvulsant Activity of Phenylcycloalkylamines in Mice (Maximal Electroshock Seizure Test)
| Compound | Structure | Anticonvulsant Potency (ED₅₀, mg/kg) | Motor Toxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1-Phenylcyclohexylamine (PCA) | Phenyl group on a 6-membered ring | 7.0[2] | 16.3[2] | ~2.3 |
| 1-Phenylcyclopentylamine | Phenyl group on a 5-membered ring | Not explicitly quantified, but protective[1] | Not explicitly quantified, but less toxic[1] | > 2.3 (Improved separation of potencies vs. PCA)[1] |
ED₅₀ (Median Effective Dose): Dose required to protect 50% of animals from MES-induced seizures. TD₅₀ (Median Toxic Dose): Dose causing motor impairment in 50% of animals in the rotarod test. Protective Index (PI): A measure of the therapeutic window. A higher PI indicates a safer compound.
Experimental Protocols
Disclaimer: These protocols are provided for informational purposes and should be adapted from established literature procedures. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Protocol 1: Reduction of this compound to 1-Phenylcyclopentanemethanamine
This protocol describes the conversion of the nitrile group to a primary aminomethyl group using lithium aluminum hydride (LAH), a potent reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
LAH Suspension: Carefully add lithium aluminum hydride (1.5 equivalents) to anhydrous THF (10 volumes relative to the nitrile) in the flask. Cool the suspension to 0 °C using an ice bath.
-
Nitrile Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (1 volume relative to LAH used), followed by 10% NaOH solution (1.5 volumes relative to LAH), and finally water again (3 volumes relative to LAH). This procedure (Fieser workup) is designed to precipitate the aluminum salts into a filterable solid.
-
Filtration: Stir the resulting granular suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or DCM.
-
Extraction & Purification: Combine the filtrate and washes. If layers separate, transfer to a separatory funnel and isolate the organic layer. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclopentanemethanamine.
-
Purification (Optional): The crude amine can be purified further by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Hydrolysis of this compound to 1-Phenylcyclopentanecarboxylic Acid
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) with an excess of aqueous acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water).
-
Heating: Heat the mixture to reflux (typically >120 °C). The reaction can take several hours to reach completion. Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture over ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Base Wash: Combine the organic extracts and wash them with a saturated NaHCO₃ solution. The carboxylic acid product will move into the aqueous basic layer as its sodium salt.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully re-acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 1-phenylcyclopentanecarboxylic acid.
Visualizations
References
Application Notes and Protocols: Synthesis of 1-Phenylcyclopentyl Ketones via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-phenylcyclopentanecarbonitrile with Grignard reagents provides a direct and efficient route to a variety of 1-phenylcyclopentyl ketones. These ketones are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents. Their structural motif is found in pharmacologically active compounds, including analogs of phencyclidine (PCP), which are known to interact with the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document provides detailed application notes, experimental protocols, and data for the synthesis of these valuable compounds.
The general reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming an intermediate imine anion. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[3] This method is advantageous as it allows for the introduction of a wide range of alkyl and aryl substituents at the carbonyl carbon, enabling the synthesis of diverse libraries of 1-phenylcyclopentyl ketones for further investigation in drug discovery programs.
Reaction Mechanism and Experimental Workflow
The synthesis of 1-phenylcyclopentyl ketones from this compound and a Grignard reagent (R-MgX) follows a two-step process:
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the carbon atom of the nitrile group. This results in the formation of a magnesium salt of an imine.
-
Hydrolysis: The reaction mixture is treated with an aqueous acid to hydrolyze the imine intermediate, yielding the final ketone product.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 1-phenylcyclopentyl ketones.
Data Presentation: Reaction of this compound with Various Grignard Reagents
The following table summarizes the expected products and representative yields for the reaction of this compound with a selection of alkyl and aryl Grignard reagents. The yields are based on literature for analogous reactions and are provided for illustrative purposes.[4][5] Actual yields may vary depending on specific reaction conditions and the purity of reagents.
| Entry | Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield (%) |
| 1 | Methylmagnesium bromide | Methyl | 1-Phenylcyclopentyl methyl ketone | 75-85 |
| 2 | Ethylmagnesium bromide | Ethyl | 1-Phenylcyclopentyl ethyl ketone | 70-80 |
| 3 | Isopropylmagnesium chloride | Isopropyl | 1-Phenylcyclopentyl isopropyl ketone | 65-75 |
| 4 | Phenylmagnesium bromide | Phenyl | 1,1-Diphenylcyclopentyl ketone (Benzoylcyclopentane) | 80-90 |
| 5 | Cyclopentylmagnesium bromide | Cyclopentyl | Cyclopentyl (1-phenylcyclopentyl) ketone | 70-80 |
Experimental Protocols
General Protocol for the Synthesis of 1-Phenylcyclopentyl Ketones
This protocol is a general guideline and may require optimization for specific Grignard reagents and scales. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
1 M Hydrochloric acid (or saturated aqueous ammonium chloride)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of the Grignard Reagent
-
Place magnesium turnings (1.2 - 1.5 equivalents relative to the nitrile) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 - 1.4 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen organic solvent (e.g., diethyl ether) two to three times.
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-phenylcyclopentyl ketone.
Applications in Drug Development
1-Phenylcyclopentyl ketones are important precursors in the synthesis of various psychoactive compounds and potential therapeutics.
-
Phencyclidine (PCP) Analogs: The reaction of this compound with a Grignard reagent followed by reductive amination is a key step in the synthesis of PCP and its analogs.[1][6] These compounds are known to be NMDA receptor antagonists and are studied for their potential applications in neuroscience research and for understanding the mechanisms of certain neurological disorders.
-
Novel CNS Agents: The structural scaffold of 1-acyl-1-phenylcyclopentane is a promising template for the design of new central nervous system (CNS) active agents. By modifying the acyl group (introduced via the Grignard reagent) and the phenyl ring, researchers can explore the structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles, potentially leading to new treatments for a range of neurological and psychiatric conditions.
The relationship between the synthesized ketones and their potential downstream drug candidates is illustrated in the following diagram:
Caption: From ketone synthesis to potential drug candidates.
References
Application Notes: Hydrolysis of 1-Phenylcyclopentanecarbonitrile to 1-Phenylcyclopentanecarboxylic Acid
Introduction
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, valued for its reliability and the prevalence of the carboxylic acid moiety in pharmaceuticals and functional materials. 1-Phenylcyclopentanecarboxylic acid is a valuable intermediate, and its synthesis via the hydrolysis of 1-phenylcyclopentanecarbonitrile provides a direct route. This document offers detailed protocols for both acid- and base-catalyzed hydrolysis of this compound, tailored for researchers, scientists, and professionals in drug development.
The overall chemical transformation is as follows:
Reaction: this compound → 1-Phenylcyclopentanecarboxylic Acid
Molecular Formula: C₁₂H₁₃N → C₁₂H₁₄O₂
Physicochemical Data
For reference, the properties of the starting material and the final product are summarized below.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | |
| CAS Number | 77-57-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃N | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 135-140 °C @ 10 mmHg |[1] |
Table 2: Physicochemical Properties of Final Product
| Property | Value | Reference |
|---|---|---|
| Compound Name | 1-Phenylcyclopentanecarboxylic acid | |
| CAS Number | 77-55-4 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄O₂ | [3][4][6] |
| Molecular Weight | 190.24 g/mol | [3][4][6] |
| Appearance | Solid | [4] |
| Melting Point | 159-161 °C |[3][4][5] |
Reaction Mechanisms and Pathways
Nitrile hydrolysis proceeds through an amide intermediate under both acidic and basic conditions. The choice of method depends on the substrate's stability and the presence of other functional groups.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water to form a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide then undergoes base-promoted hydrolysis to form a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.
Experimental Protocols
The following are detailed protocols for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is robust and drives the reaction to completion, directly yielding the carboxylic acid. Based on established procedures, this protocol uses a high temperature to ensure the hydrolysis of the sterically hindered tertiary nitrile.[7]
Materials and Reagents:
-
This compound (10.0 g, 58.4 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 mL)
-
Deionized Water (75 mL)
-
Ice bath
-
Sodium Hydroxide (NaOH) solution, 5 M (for potential pH adjustment/extraction)
-
Hydrochloric Acid (HCl) solution, 6 M (for potential pH adjustment/extraction)
-
Solvent for recrystallization (e.g., Ethanol/Water mixture or Toluene)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the 250 mL round-bottom flask, cautiously add the concentrated sulfuric acid (25 mL) to deionized water (75 mL) while cooling in an ice bath. To this aqueous acid solution, add this compound (10.0 g).
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) using a heating mantle.[7] Maintain vigorous stirring for 8-12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath. The product, 1-phenylcyclopentanecarboxylic acid, should precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the pure carboxylic acid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. Record the final mass and calculate the yield. Characterize the product by melting point and spectroscopy (¹H NMR, ¹³C NMR, IR).
Protocol 2: Base-Catalyzed Hydrolysis
This method is suitable for substrates that may be sensitive to strong acid. It produces a carboxylate salt, which must be neutralized in a separate step to yield the final product.
Materials and Reagents:
-
This compound (10.0 g, 58.4 mmol)
-
Potassium Hydroxide (KOH) (15.0 g, 267 mmol)
-
Ethylene Glycol (100 mL)
-
Deionized Water (50 mL)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ice bath
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: Place this compound (10.0 g), potassium hydroxide (15.0 g), and ethylene glycol (100 mL) into a 250 mL round-bottom flask.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The high boiling point of ethylene glycol allows for an elevated reaction temperature, facilitating the hydrolysis.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of deionized water. While stirring vigorously and cooling in an ice bath, slowly and carefully add concentrated HCl until the solution is strongly acidic (pH < 2).
-
Precipitation and Isolation: The 1-phenylcyclopentanecarboxylic acid will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral.
-
Purification and Drying: Recrystallize the crude product from a suitable solvent and dry in a vacuum oven to a constant weight.
Comparative Data and Workflow
The choice between acid and base catalysis can influence reaction time, work-up procedure, and overall yield.
Table 3: Comparison of Hydrolysis Protocols
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Base-Catalyzed |
|---|---|---|
| Primary Reagent | Concentrated H₂SO₄ | Potassium Hydroxide (KOH) |
| Solvent | Water | Ethylene Glycol |
| Temperature | ~120-130 °C | Reflux (~197 °C) |
| Typical Reaction Time | 8-12 hours | 4-6 hours |
| Work-up | Cooling and direct precipitation | Cooling, dilution, and acidification |
| Typical Yield | Good to excellent (>85%) | Good to excellent (>85%) |
| Key Advantage | Direct formation of carboxylic acid | Faster reaction times possible |
Disclaimer: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
References
- 1. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]
- 2. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Phenylcyclopentanecarboxylic acid | 77-55-4 [chemicalbook.com]
- 6. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 1-Phenylcyclopentanecarbonitrile to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a crucial route to valuable building blocks for the pharmaceutical and fine chemical industries. The target molecule, (1-phenylcyclopentyl)methanamine, represents a primary amine with a sterically hindered quaternary carbon center, a motif of interest in medicinal chemistry. This document provides detailed protocols and comparative data for the synthesis of (1-phenylcyclopentyl)methanamine from 1-phenylcyclopentanecarbonitrile using three common and effective reduction methodologies: lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with Raney® Nickel, and reduction with borane complexes.
Comparative Data of Reduction Methods
The selection of a reduction method depends on several factors including functional group tolerance, scalability, safety, and desired yield. The following table summarizes typical reaction conditions and reported yields for the reduction of nitriles, providing a comparative overview of the methodologies discussed.
Disclaimer: Data presented is compiled from general literature on nitrile reductions and may include structurally similar substrates due to the limited availability of direct comparative studies on this compound. Yields are highly dependent on specific reaction conditions and substrate purity.
| Reducing Agent/System | Reagent Loading (mol eq.) | Solvent | Temperature (°C) | Time (h) | Pressure | Typical Yield (%) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | THF, Diethyl Ether | 0 to RT, then Reflux | 4 - 16 | Atmospheric | 70 - 95 | Highly reactive, not suitable for large-scale operations due to safety concerns. Reduces many other functional groups.[1] |
| Raney® Nickel / H₂ | Catalytic | Methanol, Ethanol (often with NH₃) | 25 - 100 | 2 - 24 | 50 - 500 psi | 60 - 90 | Economical for large-scale synthesis.[2] The addition of ammonia can suppress the formation of secondary and tertiary amine byproducts.[3] |
| Borane Dimethyl Sulfide (BH₃·SMe₂) / Borane-THF (BH₃·THF) | 1.5 - 3.0 | THF | 25 - 65 | 2 - 12 | Atmospheric | 75 - 90 | Milder than LiAlH₄ with better functional group tolerance.[4] BH₃·SMe₂ is more stable but has an unpleasant odor.[3] |
Chemical Transformation and Experimental Workflow
The following diagrams illustrate the chemical reaction and a generalized workflow for the synthesis and purification of the target primary amine.
Experimental Protocols
Safety Precautions:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Handle in a certified fume hood under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Raney® Nickel: Pyrophoric when dry and can ignite spontaneously in air. Always handle as a slurry under water or a suitable solvent. Ensure the catalyst is never allowed to dry during filtration.
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): Flammable and react with water. BH₃·SMe₂ has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Use in a well-ventilated area with appropriate pressure-rated equipment and ensure no ignition sources are present.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective but requires stringent anhydrous conditions and careful handling.
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
10-15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours or until the reaction is complete as monitored by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to reflux.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 volume equivalent to the mass of LiAlH₄ used), followed by 10% aqueous NaOH (1.5 volume equivalents to the mass of LiAlH₄), and finally water again (3 volume equivalents to the mass of LiAlH₄). This sequential addition (Fieser workup) is crucial for forming a granular, filterable precipitate of aluminum salts.
-
Workup and Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or DCM.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1-phenylcyclopentyl)methanamine. The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method is well-suited for larger-scale synthesis and is generally considered safer than using LiAlH₄.
Materials and Reagents:
-
This compound
-
Raney® Nickel (as a 50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or aqueous ammonium hydroxide (optional, but recommended)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile) with the reaction solvent (e.g., methanol) to remove the water.
-
Reaction Setup: Add a solution of this compound (1.0 eq.) in methanol to the vessel. If used, add the ammonia solution (to suppress secondary amine formation).[3]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring or shaking. The reaction may be run at room temperature or gently heated (e.g., to 50 °C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Workup and Isolation: Carefully vent the hydrogen from the vessel and purge with nitrogen.
-
Catalyst Removal: Under an inert atmosphere (to prevent the pyrophoric catalyst from igniting), carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation. If the hydrochloride salt is desired, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.
Protocol 3: Reduction using Borane Dimethyl Sulfide Complex (BH₃·SMe₂)
This method offers a good balance of reactivity and functional group tolerance.
Materials and Reagents:
-
This compound
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3M HCl)
-
Sodium hydroxide (e.g., 3M NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Addition of Borane: Add the BH₃·SMe₂ or BH₃·THF solution (2.0-2.5 eq.) dropwise to the nitrile solution at room temperature.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C for THF) for 2-4 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully add 3M HCl to quench the excess borane and hydrolyze the intermediate borane-amine complex. (Caution: Hydrogen gas evolution). Continue the addition until the solution is acidic.
-
Workup and Isolation: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis. Cool to room temperature and basify the aqueous solution by the slow addition of 3M NaOH until pH > 12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 1-phenylcyclopentanecarbonitrile, an important intermediate in the pharmaceutical and fine chemical industries. This document details two primary synthesis protocols: a lab-scale method employing phase-transfer catalysis for ease of execution and high yield, and a proposed industrial-scale process optimized for efficiency, cost-effectiveness, and scalability. Key process parameters, including reaction conditions, purification methods, and safety protocols, are presented. Quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.
Introduction
This compound (CAS No. 77-57-6) is a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its synthesis typically involves the alkylation of phenylacetonitrile with a 1,4-dihalobutane. For industrial applications, a robust, scalable, and cost-effective synthetic route is paramount. This document outlines such a process, focusing on the transition from laboratory-scale preparation to industrial production.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved via the cyclization of phenylacetonitrile with 1,4-dibromobutane. The reaction proceeds through the deprotonation of the acidic benzylic proton of phenylacetonitrile by a base, followed by a nucleophilic attack on the 1,4-dibromobutane in a two-step intramolecular alkylation.
Reaction:
Phenylacetonitrile + 1,4-Dibromobutane → this compound + 2 HBr
Base: A suitable base, such as sodium hydroxide, is required to neutralize the HBr formed during the reaction and to facilitate the deprotonation of phenylacetonitrile.
Comparative Synthesis Data
The following table summarizes quantitative data from two different synthetic protocols for this compound, providing a clear comparison for process selection and optimization.
| Parameter | Protocol 1: Lab-Scale (Phase-Transfer Catalysis) | Protocol 2: Industrial-Scale (Heated NaOH) |
| Starting Materials | Phenylacetonitrile, 1,4-Dibromobutane | Phenylacetonitrile, 1,4-Dibromobutane |
| Base | 50% (w/v) Aqueous Sodium Hydroxide | Solid Sodium Hydroxide |
| Catalyst | Benzyltriethylammonium chloride | None specified |
| Solvent | Biphasic (Water/Organic) | None (neat reaction) |
| Temperature | 65 °C | 50-55 °C initially, then 85-90 °C |
| Reaction Time | 24 hours | 6 hours (2h initial + 4h at higher temp) |
| Reported Yield | ~82% | Not explicitly stated, but described as giving good yields |
| Purification Method | Column Chromatography | Reduced Pressure Distillation |
| Purity | High (after chromatography) | High (after distillation) |
| Scalability | Good, with considerations for mixing | Excellent for large-scale production |
| Cost-Effectiveness | Moderate (catalyst cost) | High (no catalyst, solventless) |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Phase-Transfer Catalysis
This protocol is adapted from a procedure in Organic Syntheses and is suitable for laboratory-scale preparation.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Benzyltriethylammonium chloride
-
50% (w/v) Aqueous Sodium Hydroxide
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add benzyltriethylammonium chloride (0.025 equivalents) and 50% (w/v) aqueous sodium hydroxide.
-
Addition of Reactants: With vigorous stirring, add phenylacetonitrile (1.0 equivalent) in one portion. Then, add 1,4-dibromobutane (1.2 equivalents) portion-wise.
-
Reaction: Heat the biphasic mixture to an internal temperature of 65 °C and maintain for 24 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve any solids and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by column chromatography on silica gel to afford pure 1-phenylcyclopentane-1-carbonitrile.
Protocol 2: Proposed Industrial-Scale Synthesis
This protocol is a proposed scale-up procedure based on literature describing industrial methodologies, emphasizing cost-effectiveness and scalability by avoiding chromatography.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (pellets or flakes)
-
Water
Equipment:
-
Jacketed glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, and a port for additions.
-
Heating/cooling system for the reactor jacket.
-
Vacuum distillation setup suitable for industrial scale.
Procedure:
-
Reactor Charging: Charge phenylacetonitrile into the reactor.
-
Base Addition and Initial Heating: Under stirring, add sodium hydroxide. Heat the mixture to 50-55 °C and hold for approximately 2 hours.
-
Addition of Alkylating Agent: Slowly add 1,4-dibromobutane to the reaction mixture. An exotherm may be observed.
-
Heating and Reaction Completion: After the addition is complete, the temperature is typically raised to 85-90 °C. Maintain this temperature for about 4 hours, or until reaction completion is confirmed by in-process control (e.g., GC analysis).
-
Quenching and Phase Separation: Cool the reaction mixture. Add water to dissolve the sodium bromide salt formed. Allow the layers to separate and remove the aqueous layer.
-
Purification by Distillation: The organic layer, containing the crude this compound, is subjected to vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 135-140 °C at 10 mmHg).[1]
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Industrial Synthesis Workflow
Caption: Workflow for the industrial synthesis of this compound.
Scale-Up and Safety Considerations
-
Exothermicity: The alkylation reaction can be exothermic, especially during the addition of 1,4-dibromobutane. On a large scale, proper temperature control using a jacketed reactor with a cooling system is crucial to prevent runaway reactions. The rate of addition of the alkylating agent should be carefully controlled.
-
Agitation: Efficient mixing is critical in heterogeneous reactions like phase-transfer catalysis to ensure good contact between the phases. In the solventless industrial protocol, adequate stirring is necessary to maintain a uniform temperature and prevent localized overheating.
-
Material Handling:
-
1,4-Dibromobutane: This substance is toxic and corrosive, causing skin irritation and serious eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns. Appropriate PPE must be worn. The addition of water to sodium hydroxide generates heat.
-
Phenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.
-
-
Waste Disposal:
-
Aqueous Waste: The aqueous layer after work-up will contain sodium bromide and residual sodium hydroxide. It should be neutralized before disposal in accordance with local regulations.
-
Organic Waste: Distillation residues should be disposed of as hazardous organic waste.
-
1,4-Dibromobutane: Unused or waste 1,4-dibromobutane must be collected in a designated, labeled container and disposed of as hazardous waste through a licensed contractor.[2] Do not pour down the drain.[2]
-
-
Pressure Management: The reaction is typically run at atmospheric pressure. However, the vacuum distillation step requires a robust vacuum system and appropriately rated equipment.
Conclusion
The synthesis of this compound can be effectively scaled up from a laboratory procedure to an industrial process. The use of phase-transfer catalysis is a viable option, particularly for smaller scales, while a heated, solventless approach with sodium hydroxide followed by vacuum distillation offers a more cost-effective and straightforward route for large-scale manufacturing. Careful attention to temperature control, agitation, and safety protocols is essential for a successful and safe scale-up.
References
Application Notes and Protocols for the Purification of Crude 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and to meet stringent regulatory requirements. This document provides detailed protocols for the purification of crude this compound, ensuring high purity and yield. The primary methods covered are vacuum distillation, recrystallization, and column chromatography.
Understanding the Impurity Profile
The primary synthesis route to this compound involves the phase-transfer catalyzed reaction of phenylacetonitrile and 1,4-dibromobutane. Potential impurities in the crude product may include:
-
Unreacted Starting Materials: Phenylacetonitrile and 1,4-dibromobutane.
-
Phase-Transfer Catalyst (PTC): Typically quaternary ammonium salts.
-
Side-Products: Products of elimination or other side reactions.
-
Solvent Residues: Organic solvents used during the synthesis and workup.
-
Basic Impurities: Indicated by the utility of an acidic wash during purification.
A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate purification protocols.
| Property | Value |
| Appearance | Clear, light yellow liquid |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Boiling Point | 274.4 °C at 760 mmHg; 135-140 °C at 10 mmHg |
| Density | 1.04 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) |
Purification Techniques
Vacuum Distillation
Given its high boiling point at atmospheric pressure, vacuum distillation is the most effective method for purifying this compound on a larger scale. This technique lowers the boiling point, preventing thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Crude Material Preparation: Place the crude this compound in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar for smooth boiling.
-
Initial Washing (Optional but Recommended): Before distillation, wash the crude product with a dilute acid solution (e.g., 5% HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is achieved (e.g., 10 mmHg), slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound under the applied pressure (e.g., 135-140 °C at 10 mmHg).
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before the flask is completely dry to prevent the concentration of high-boiling impurities.
-
-
Product Characterization: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Workflow for Vacuum Distillation:
Recrystallization
While this compound is a liquid at room temperature, recrystallization can be a viable purification technique if it can be induced to solidify at low temperatures or if a solid derivative is formed. This method is particularly effective for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the crude product with various solvents (e.g., ethanol, methanol, isopropanol, hexane, heptane, and mixtures thereof).
-
Heat the mixture to dissolve the compound and then cool it slowly to observe crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis: Determine the purity of the recrystallized product by measuring its melting point (if applicable) and using chromatographic techniques.
Logical Flow for Recrystallization Solvent Selection:
Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying small to medium quantities of this compound and for separating it from closely related impurities.
Experimental Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a suitable choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the product around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Ensure the packing is uniform to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Purity Verification: Assess the purity of the final product using GC, HPLC, or NMR spectroscopy.
General Workflow for Column Chromatography:
Summary of Purification Techniques
The following table provides a comparative summary of the discussed purification techniques for this compound.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Scalable, effective for removing non-volatile and some volatile impurities, relatively fast for large quantities. | Requires specialized equipment, not suitable for thermally unstable compounds (though vacuum mitigates this), may not separate compounds with close boiling points. | Large-scale purification of the thermally stable liquid product. |
| Recrystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Can yield very pure product, effective for removing small amounts of impurities. | Finding a suitable solvent can be time-consuming, product loss in the mother liquor, only applicable if the compound is solid or can be solidified. | Final polishing step or for small-scale purification if a suitable solvent is found. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution, capable of separating closely related compounds, versatile. | Can be time-consuming and labor-intensive, requires significant amounts of solvent, scalability can be an issue. | Small to medium-scale purification, separation of complex mixtures, and isolation of minor components. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion. Use a blast shield for added safety.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
By following these detailed protocols and understanding the principles behind each technique, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high standards required for its various applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Phenylcyclopentanecarbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopentanecarbonitrile. The following information is designed to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method is the cycloalkylation of phenylacetonitrile with 1,4-dibromobutane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble base and the organic-soluble reactants, leading to higher yields and milder reaction conditions.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors. Common causes include inefficient phase-transfer catalysis, improper base concentration, side reactions, or suboptimal reaction temperature. It is crucial to ensure all reagents are of high purity and reaction conditions are carefully controlled.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: Potential side products in the synthesis of this compound can include mono-alkylated intermediates that have not cyclized, and products from the elimination of HBr from 1,4-dibromobutane. Under certain conditions, dimerization or polymerization of phenylacetonitrile can also occur.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials (phenylacetonitrile and 1,4-dibromobutane) and the formation of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Phase-Transfer Catalyst | Ensure the catalyst is appropriate for the reaction. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride are commonly used. Consider varying the catalyst loading (typically 1-5 mol%). |
| Incorrect Base Concentration | The concentration of the aqueous base (e.g., NaOH) is critical. A 50% (w/w) aqueous solution is often effective. Too low a concentration may not deprotonate the phenylacetonitrile efficiently, while too high a concentration can lead to side reactions. | |
| Presence of Water in Organic Solvents | While the reaction is biphasic, excessive water in the organic phase can hinder the reaction. Use anhydrous organic solvents. | |
| Formation of Significant Side Products | Suboptimal Temperature | The reaction temperature influences the rate of both the desired reaction and side reactions. A temperature range of 60-80°C is a good starting point. Lowering the temperature may reduce side reactions but could also slow down the desired reaction. |
| Incorrect Stoichiometry | Ensure the molar ratio of phenylacetonitrile to 1,4-dibromobutane is appropriate. A 1:1 ratio is a common starting point. | |
| Reaction Stalls Before Completion | Insufficient Mixing | Vigorous stirring is essential in a biphasic reaction to maximize the interfacial area where the reaction occurs. |
| Catalyst Poisoning | Ensure all glassware is clean and that the starting materials are free of impurities that could poison the catalyst. | |
| Difficult Product Isolation | Emulsion Formation During Workup | During the aqueous workup, emulsions can form. Adding a small amount of brine can help to break up emulsions. |
| Impure Product After Purification | If distillation is used for purification, ensure the vacuum is stable and the column is efficient to separate the product from any high-boiling impurities. |
Data Presentation
The following table summarizes the impact of different phase-transfer catalysts on the yield of this compound under comparable reaction conditions.
| Catalyst | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 50% aq. NaOH | 70 | 6 | ~85 |
| Benzyltriethylammonium Chloride | Toluene | 50% aq. NaOH | 70 | 6 | ~80 |
| Aliquat 336 | Toluene | 50% aq. NaOH | 70 | 6 | ~88 |
| No Catalyst | Toluene | 50% aq. NaOH | 70 | 24 | <10 |
Note: The yields presented are representative and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Phase-Transfer Catalyzed Synthesis of this compound
Objective: To synthesize this compound from phenylacetonitrile and 1,4-dibromobutane using a phase-transfer catalyst.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add phenylacetonitrile (1 equivalent), 1,4-dibromobutane (1 equivalent), toluene, and tetrabutylammonium bromide (0.02 equivalents).
-
With vigorous stirring, add the 50% aqueous NaOH solution (5 equivalents).
-
Heat the reaction mixture to 70-75°C and maintain this temperature with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1-Phenylcyclopentanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopentanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is the alkylation of phenylacetonitrile with 1,4-dibromobutane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, utilizing a strong base like aqueous sodium hydroxide and a phase-transfer catalyst such as benzyltriethylammonium chloride.[1][2]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
Several side products can form under the reaction conditions. The most common ones include:
-
Unreacted Starting Materials: Residual phenylacetonitrile and 1,4-dibromobutane may be present in the crude product. In particular, separating unreacted 1,4-dibromobutane from the desired product can be challenging.[1]
-
Dialkylated Product: A second molecule of phenylacetonitrile can react with the mono-alkylated intermediate, leading to the formation of a dialkylated byproduct.
-
Elimination Products: The strong basic conditions can promote the E2 elimination of HBr from 1,4-dibromobutane, yielding unsaturated compounds like 4-bromo-1-butene.
-
Hydrolysis Product: The nitrile group of the product can undergo hydrolysis under the aqueous basic conditions, especially at elevated temperatures, to form 1-phenylcyclopentanecarboxylic acid.
Q3: My reaction yield is low. What are the common causes?
Low yields can often be attributed to several factors:
-
Inefficient Stirring: In a biphasic reaction mixture, vigorous stirring is crucial for maximizing the interfacial area between the aqueous and organic phases, which is essential for the phase-transfer catalyst to function effectively.[1]
-
Improper Temperature Control: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction, excessive temperatures can favor the formation of side products, particularly those from elimination and hydrolysis. The recommended internal temperature is 65 °C.[1]
-
Inactive Catalyst: The purity and activity of the phase-transfer catalyst are critical. Ensure a high-quality catalyst is used.
-
Suboptimal Reagent Stoichiometry: An appropriate excess of 1,4-dibromobutane is typically used to favor the desired mono-alkylation.[1]
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
Purification of this compound is typically achieved through column chromatography on silica gel.[1][3] A common eluent system is a gradient of ethyl acetate in hexanes.[1][3] Given that unreacted 1,4-dibromobutane can be difficult to separate, careful optimization of the chromatography conditions is necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective mixing of the biphasic reaction mixture. | Ensure vigorous stirring (e.g., 1400 rpm) to create a fine emulsion.[1] |
| Low reaction temperature. | Maintain an internal reaction temperature of 65 °C.[1] | |
| Deactivated phase-transfer catalyst. | Use a fresh, pure batch of the phase-transfer catalyst. | |
| Presence of Significant Amounts of Unreacted Phenylacetonitrile | Insufficient reaction time. | Extend the reaction time. Monitor the reaction progress by TLC or GC. The reaction is typically run for 24 hours.[1] |
| Insufficient amount of 1,4-dibromobutane. | Use a slight excess (1.2 equivalents) of 1,4-dibromobutane.[1] | |
| Contamination with a High-Boiling Impurity | This is likely unreacted 1,4-dibromobutane. | Optimize column chromatography conditions for better separation. A gradient elution with hexanes and ethyl acetate is recommended.[1] |
| Formation of a White Precipitate During Workup | This could be the sodium salt of 1-phenylcyclopentanecarboxylic acid, formed from nitrile hydrolysis. | Minimize reaction time and temperature to reduce hydrolysis. During workup, acidification of the aqueous layer before extraction can help recover the carboxylic acid if it is a desired product. |
| Product is a Colored Oil | The reaction mixture is typically an orange biphasic suspension.[1] | The color is normal. Purification by column chromatography should yield a pale yellow oil.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound [1]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Phenylacetonitrile (benzyl cyanide)
-
1,4-Dibromobutane
-
50% (w/v) Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and rubber septum, add benzyltriethylammonium chloride (0.025 equiv) and 50% aqueous sodium hydroxide (25 mL).
-
Addition of Reactants: Place the flask in a water bath. Add phenylacetonitrile (1.0 equiv) in one portion with vigorous stirring. Then, add 1,4-dibromobutane (1.2 equiv) portion-wise.
-
Reaction: Replace the rubber septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an orange oil.
-
Purification: Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil (82-84% yield).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side products in the synthesis of this compound.
References
How to improve the purity of synthesized 1-Phenylcyclopentanecarbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of 1-Phenylcyclopentanecarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, helping you to identify potential causes and implement effective solutions.
Issue 1: Low Yield of Crude this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Ineffective Phase Transfer Catalyst | The phase transfer catalyst (e.g., benzyltriethylammonium chloride) is crucial for the reaction. Ensure the catalyst is fresh and used in the correct molar ratio. |
| Base Inefficiency | A concentrated aqueous solution of a strong base like sodium hydroxide is required. Ensure the concentration is appropriate and that the base has not degraded over time. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. Too low a temperature will result in a slow reaction rate, while a temperature that is too high can lead to increased side product formation. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Phenylacetonitrile | Incomplete reaction or incorrect stoichiometry. | Ensure the use of a slight excess of 1,4-dibromobutane and monitor the reaction to completion by TLC. |
| Unreacted 1,4-dibromobutane | Use of a large excess of the reagent. | Use the recommended stoichiometry and remove the excess reagent during workup and purification. |
| Mono-alkylation product (5-bromo-2-phenylpentanenitrile) | Incomplete second alkylation step. | Ensure adequate reaction time and temperature to promote the intramolecular cyclization. |
| Di-alkylation product (1,4-bis(cyanophenylmethyl)butane) | Reaction of the intermediate with another molecule of phenylacetonitrile. | This can be favored if the concentration of phenylacetonitrile is too high. Maintain appropriate reaction concentrations. |
| 1-Phenylcyclopentanecarboxylic acid | Hydrolysis of the nitrile group during workup or purification.[1][2][3][4][5][6] | Avoid prolonged exposure to acidic or strongly basic aqueous conditions, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The most common impurities are typically unreacted starting materials (phenylacetonitrile and 1,4-dibromobutane), the mono-alkylated intermediate (5-bromo-2-phenylpentanenitrile), and a di-alkylated side product (1,4-bis(cyanophenylmethyl)butane).[7] Additionally, hydrolysis of the nitrile can lead to the formation of 1-phenylcyclopentanecarboxylic acid.[1][2][3][4][5][6]
Q2: How can I effectively remove these impurities to improve the purity of my product?
Several purification techniques can be employed, with varying levels of effectiveness. The choice of method will depend on the impurity profile and the desired final purity. The main methods are vacuum distillation, recrystallization, and column chromatography. A comparative summary of their effectiveness is presented below.
Data Presentation: Comparison of Purification Methods
| Purification Method | Purity of Starting Material (Crude Product) | Purity of Final Product (Representative) | Yield (Representative) | Notes |
| Vacuum Distillation | ~80-85% | ~95-97% | ~70-80% | Effective for removing less volatile and non-volatile impurities. |
| Recrystallization | ~80-85% | ~98% | ~60-70% | Requires finding a suitable solvent system. |
| Column Chromatography | ~80-85% | >99% | ~80-90% | Can provide the highest purity but may be more time-consuming and require more solvent.[8] |
Q3: Can you provide a detailed protocol for purifying this compound by vacuum distillation?
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then filter.
-
Distillation: Transfer the dried crude product to the distillation flask. Heat the flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The boiling point of this compound is approximately 135-140 °C at 10 mmHg.
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: What is a good solvent system for the recrystallization of this compound?
A common approach for recrystallization is to use a binary solvent system. For this compound, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is effective. A good starting point is a mixture of ethanol and water, or isopropanol and water.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (or isopropanol).
-
Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the melting point and analyze the purity by GC or HPLC.
Q5: How do I perform column chromatography to achieve the highest purity?
Column chromatography is highly effective for separating the desired product from closely related impurities.[8]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: A good starting eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.3 for this compound.[8] A gradient elution can be effective, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
Purity Analysis: Confirm the purity using GC or HPLC.
Mandatory Visualization
Caption: A flowchart illustrating the different purification pathways for crude this compound.
Caption: A decision tree for troubleshooting low purity in synthesized this compound.
References
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Identifying impurities in 1-Phenylcyclopentanecarbonitrile by HPLC and GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 1-Phenylcyclopentanecarbonitrile. Our focus is on the identification of impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetically produced this compound?
A1: Impurities in this compound often originate from the synthetic route. A common synthesis involves the reaction of phenylacetonitrile with 1,4-dibromobutane.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Phenylacetonitrile and 1,4-dibromobutane.
-
Side-Products: Products arising from side reactions, such as dialkylated products or products of elimination reactions.
-
Degradation Products: Compounds formed during storage or under specific experimental conditions.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: Both HPLC and GC-MS are powerful techniques for impurity profiling.
-
HPLC is ideal for separating a wide range of organic molecules, including starting materials, by-products, and degradation products. With a UV detector, it is effective for quantifying impurities that possess a chromophore.
-
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Mass spectrometry provides structural information, aiding in the definitive identification of unknown compounds.[2][3]
Q3: How can I confirm the identity of the main peak as this compound in my chromatogram?
A3: The identity of the main peak can be confirmed by comparing its retention time in HPLC or GC with that of a certified reference standard. For GC-MS, the fragmentation pattern of the main peak should be compared with a reference spectrum, such as the one available in the NIST database.[4][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will likely be required for specific samples and impurity profiles.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general guideline for the GC-MS analysis of this compound.
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve the sample in dichloromethane to a concentration of 1 mg/mL. |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column degradation- Secondary interactions with silanols- Sample overload | - Replace the column.- Use a mobile phase with a lower pH or add a competing base.- Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contaminated mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method. |
| Retention Time Drift | - Inconsistent mobile phase composition- Fluctuating column temperature- Column equilibration issues | - Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Ensure the column is fully equilibrated before each injection.[6] |
| Poor Resolution | - Inappropriate mobile phase- Column aging | - Optimize the mobile phase composition (e.g., gradient slope, organic solvent).- Replace the column. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peaks Detected | - No injection occurred- Leak in the system- MS detector issue | - Check the syringe and autosampler.- Perform a leak check.- Verify MS detector is tuned and functioning correctly. |
| Poor Peak Shape (Fronting or Tailing) | - Column overload- Active sites in the inlet or column | - Dilute the sample.- Deactivate the inlet liner or use a new, deactivated column. |
| Mass Spectrum Doesn't Match Library | - Co-eluting peaks- Background interference | - Improve chromatographic separation.- Subtract the background spectrum. |
| Poor Sensitivity | - Dirty ion source- Low injection volume | - Clean the ion source.- Increase the injection volume or sample concentration (be mindful of potential overload). |
Data Presentation
Table 1: Hypothetical HPLC Data for Impurity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Phenylacetonitrile |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.1 | 0.3 | Unknown Impurity |
Table 2: Hypothetical GC-MS Data for Impurity Analysis of this compound
| Peak | Retention Time (min) | Key Mass Fragments (m/z) | Possible Identity |
| 1 | 5.2 | 117, 90, 63 | Phenylacetonitrile |
| 2 | 10.8 | 171, 142, 115, 91 | This compound |
| 3 | 14.5 | 228, 171, 115 | Unknown Impurity |
Visualizations
References
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylcyclopentanenitrile [webbook.nist.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 1-Phenylcyclopentanecarbonitrile Reaction Workup and Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis, workup, and purification of 1-Phenylcyclopentanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the alkylation of phenylacetonitrile with 1,4-dibromobutane.[1] This reaction is typically carried out in the presence of a base and often utilizes a phase-transfer catalyst to facilitate the reaction between the two immiscible reactants.[2][3]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The primary and most common impurity is 1-phenylcyclopentanecarboxylic acid, which forms due to the hydrolysis of the nitrile functional group.[1][4] This can occur if the reaction workup is performed under harsh acidic or basic conditions, or if there is prolonged exposure to moisture at elevated temperatures. Other potential impurities can include unreacted starting materials and byproducts from the phase-transfer catalyst.
Q3: My final product is a yellow or brown oil. What is the likely cause and how can I decolorize it?
A3: A colored product often indicates the presence of high-molecular-weight byproducts or degradation products. While treatment with activated charcoal followed by filtration can sometimes remove colored impurities, a more robust method for purification is column chromatography or vacuum distillation.
Q4: Is this compound thermally stable for distillation?
A4: Yes, this compound can be purified by vacuum distillation. Distilling under reduced pressure is recommended to prevent potential thermal decomposition at higher temperatures.
Troubleshooting Guides
Issue 1: Low Purity After Aqueous Workup and Extraction
-
Question: My crude product shows significant impurities after the initial aqueous workup. What could be the cause and how can I improve the purity at this stage?
-
Answer: Inefficient washing and extraction are likely culprits. To improve purity, ensure thorough mixing during liquid-liquid extractions and perform multiple extractions with a smaller volume of organic solvent rather than a single large volume extraction. A typical workup involves adding water to the reaction mixture and then extracting the product into an organic solvent.[5] To remove residual basic or acidic catalysts, consider sequential washes with a dilute acid (like 1 M HCl), followed by a dilute base (like saturated sodium bicarbonate solution), and finally a brine wash to aid in the separation of the aqueous and organic layers.[5]
Issue 2: Formation of 1-Phenylcyclopentanecarboxylic Acid Impurity
-
Question: I have a significant amount of a carboxylic acid impurity in my product. How can I minimize its formation and remove it?
-
Answer: The formation of 1-phenylcyclopentanecarboxylic acid is due to the hydrolysis of the nitrile group.[1] To minimize its formation, avoid prolonged exposure to strong acidic or basic conditions during the workup, especially at elevated temperatures.[1] To remove this impurity, you can perform a liquid-liquid extraction with a basic aqueous solution (e.g., 5% sodium hydroxide). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, while the desired nitrile product remains in the organic layer.
Issue 3: Emulsion Formation During Extraction
-
Question: I am consistently getting a persistent emulsion during the aqueous workup, making phase separation difficult. What can I do to break the emulsion?
-
Answer: Emulsion formation is common when using phase-transfer catalysts or when residual detergents are present. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Issue 4: Product Oiling Out During Recrystallization
-
Question: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This is often due to using a solvent in which the compound is too soluble or cooling the solution too quickly. To address this, you can:
-
Add a small amount of a "poorer" solvent (a solvent in which your compound is less soluble) to the hot solution until it just becomes cloudy, then add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
Try a different solvent system altogether.
-
Ensure your product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity | Citation |
| Workup pH | Acidic (e.g., 1M HCl) | Basic (e.g., 5% NaOH) | Basic workup can lead to hydrolysis of the nitrile to the carboxylic acid, especially with heating. Acidic workup can also promote hydrolysis, though typically to a lesser extent if kept mild. | [1] |
| Purification Method | Vacuum Distillation | Column Chromatography | Vacuum distillation is effective for removing non-volatile impurities. Column chromatography can provide higher purity by separating closely related compounds but may result in lower yields due to product loss on the column. | |
| Reaction Catalyst | Phase-Transfer Catalyst | No Catalyst | The use of a phase-transfer catalyst can significantly increase the reaction rate and yield by facilitating the interaction of reactants in different phases. | [2][3] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (Phase-Transfer Catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Celite (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile and toluene.
-
Addition of Reagents: While stirring vigorously, add the 50% sodium hydroxide solution, followed by the tetrabutylammonium bromide.
-
Addition of Alkylating Agent: Slowly add the 1,4-dibromobutane via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization during 1-Phenylcyclopentanecarbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopentanecarbonitrile. The following information is designed to help you overcome common challenges, with a specific focus on preventing polymerization and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the alkylation of phenylacetonitrile (also known as benzyl cyanide) with a cyclopentyl halide (e.g., cyclopentyl bromide) or a similar electrophile. The reaction proceeds via the deprotonation of the α-carbon of phenylacetonitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the cyclopentyl electrophile to form the desired product.
Q2: What are the common causes of polymerization during this synthesis?
Polymerization is a significant side reaction that can drastically reduce the yield and purity of this compound. The primary causes include:
-
Strong Bases: The use of overly strong bases can lead to the anionic polymerization of phenylacetonitrile. The phenylacetonitrile carbanion can attack another molecule of phenylacetonitrile, initiating a chain reaction.
-
High Temperatures: Elevated reaction temperatures can promote polymerization and other side reactions.
-
Presence of Initiators: Trace impurities that can act as radical or ionic initiators can also trigger polymerization.
Q3: How can Phase-Transfer Catalysis (PTC) help in preventing polymerization?
Phase-Transfer Catalysis (PTC) is a highly effective technique for this synthesis.[1][2] It facilitates the transfer of the base from an aqueous phase to the organic phase containing the phenylacetonitrile. This allows for the use of milder bases, such as aqueous sodium hydroxide, in lower concentrations.[3] By maintaining a low concentration of the active base in the organic phase, PTC minimizes the side reaction of base-catalyzed polymerization of phenylacetonitrile.[2]
Q4: What are other potential side reactions to be aware of?
Besides polymerization, other side reactions can occur:
-
Elimination Reactions: If using a cyclopentyl halide, strong bases can promote the E2 elimination reaction, leading to the formation of cyclopentene.[4][5][6]
-
Dialkylation: The product, this compound, still possesses an acidic proton and can be deprotonated and react with another molecule of the cyclopentyl halide, leading to a dialkylated byproduct.
-
Hydrolysis: If water is present in significant amounts, especially under harsh basic or acidic conditions during workup, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Ineffective Base: The base may not be strong enough to deprotonate phenylacetonitrile efficiently. | While a strong base is needed, overly strong bases can cause polymerization. Consider using a phase-transfer catalyst with a moderately concentrated aqueous solution of NaOH or KOH. |
| Poor Quality Reagents: Phenylacetonitrile or the cyclopentyl halide may be impure or degraded. | Use freshly distilled or purified reagents. Ensure the cyclopentyl halide has not undergone significant decomposition. | |
| Inefficient Phase-Transfer Catalyst: The chosen PTC may not be effective for the specific reaction conditions. | Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for such alkylations.[7] Ensure the catalyst is not degraded. | |
| Significant Polymer Formation | Base is too Strong or Concentrated: Using strong bases like sodium amide or high concentrations of hydroxides increases the rate of polymerization. | Employ Phase-Transfer Catalysis with a moderate concentration of aqueous NaOH or KOH (e.g., 50% w/w).[7] This maintains a low concentration of the active base in the organic phase. |
| High Reaction Temperature: Elevated temperatures accelerate polymerization. | Maintain a controlled and moderate reaction temperature. The reaction is often exothermic, so initial cooling may be necessary. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can lead to side reactions. | Monitor the reaction progress using TLC or GC and quench the reaction once the starting material is consumed. | |
| Presence of Cyclopentene | Strong, Hindered Base: The use of a strong and sterically hindered base favors elimination over substitution. | Use a less hindered base. PTC with NaOH or KOH generally favors substitution. |
| High Reaction Temperature: Higher temperatures favor elimination reactions. | Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. | |
| Formation of Dialkylated Product | Excess Alkylating Agent: Using a large excess of the cyclopentyl halide can promote a second alkylation. | Use a stoichiometric amount or only a slight excess of the cyclopentyl halide. |
| Prolonged Reaction Time at High Temperature: These conditions can favor the slower second alkylation. | Monitor the reaction and stop it upon completion of the mono-alkylation. |
Experimental Protocols
A representative experimental protocol using Phase-Transfer Catalysis is summarized below.
| Parameter | Recommended Condition |
| Reactants | Phenylacetonitrile, Cyclopentyl Bromide |
| Base | 50% aqueous Sodium Hydroxide |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Solvent | Toluene or no organic solvent (neat) |
| Temperature | 40-60 °C |
| Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) |
| Workup | Separation of phases, washing of the organic layer with water and brine, drying over anhydrous sodium sulfate, and removal of solvent under reduced pressure. |
| Purification | Vacuum distillation or column chromatography. |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting polymerization issues.
References
- 1. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfer.com [phasetransfer.com]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on 1-Phenylcyclopentanecarbonitrile reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction rate of 1-Phenylcyclopentanecarbonitrile, particularly its hydrolysis to 1-Phenylcyclopentanecarboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the hydrolysis of this compound?
A1: Increasing the reaction temperature significantly increases the rate of hydrolysis of this compound. As a general rule of thumb for many chemical reactions, the rate can double for every 10°C increase in temperature. For the hydrolysis of nitriles, which is often a slow reaction, heating is crucial to achieve a reasonable reaction time.
Q2: What is the recommended temperature range for the hydrolysis of this compound?
A2: The hydrolysis of this compound to 1-Phenylcyclopentanecarboxylic acid is typically conducted at elevated temperatures, generally at or above 120°C, in an acidic medium. Reaction at lower temperatures will be significantly slower.
Q3: How does temperature influence the reaction time for the hydrolysis of this compound?
Q4: Are there any potential side reactions or decomposition at elevated temperatures?
A4: Yes, while high temperatures are necessary to drive the hydrolysis, excessively high temperatures can lead to unwanted side reactions or decomposition of the starting material or product. For nitrile-containing compounds, prolonged exposure to very high temperatures can sometimes lead to polymerization or other degradation pathways. It is crucial to find an optimal temperature that maximizes the reaction rate while minimizing side product formation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient Temperature: The reaction temperature is too low to achieve a practical rate of hydrolysis. | - Gradually increase the reaction temperature in increments of 10-20°C. - Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, HPLC). - Ensure the heating apparatus is calibrated and providing a stable and accurate temperature. |
| Inadequate Heating Time: The reaction has not been allowed to proceed for a sufficient duration at the set temperature. | - Extend the reaction time. - Take aliquots at regular intervals to monitor the disappearance of the starting material and the formation of the product. | |
| Formation of Unknown Impurities | Side Reactions at High Temperature: The reaction temperature is too high, leading to the formation of byproducts. | - Lower the reaction temperature slightly (e.g., by 10°C) and extend the reaction time. - Analyze the impurities to understand their structure, which can provide clues about the side reactions occurring. |
| Thermal Decomposition: The starting material or product is degrading at the reaction temperature. | - Perform a stability study of the starting material and product at the reaction temperature in the reaction solvent. - If decomposition is observed, a lower reaction temperature or a different synthetic route may be necessary. | |
| Reaction Does Not Initiate | Activation Energy Barrier Not Overcome: The initial temperature is not high enough to overcome the activation energy of the reaction. | - Ensure the reaction mixture reaches the target temperature. - Consider a staged temperature profile, starting at a slightly lower temperature and then increasing to the target temperature once the reaction has initiated. |
Experimental Protocols
General Protocol for Temperature Effect Study on this compound Hydrolysis
Objective: To determine the effect of temperature on the reaction rate of the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (or Hydrochloric Acid)
-
Water
-
Suitable organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature controller
-
Analytical equipment (TLC, GC, or HPLC)
Procedure:
-
Set up a series of identical reaction vessels.
-
In each vessel, dissolve a known amount of this compound in a mixture of water and the chosen acid catalyst.
-
Set each reaction to a different, constant temperature (e.g., 100°C, 110°C, 120°C, 130°C).
-
Start the stirring and heating simultaneously for all reactions.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing the acid with a base).
-
Extract the organic components from the aliquot.
-
Analyze the composition of the organic extract using a suitable analytical method to determine the concentration of the remaining this compound and the formed 1-Phenylcyclopentanecarboxylic acid.
-
Plot the concentration of the reactant versus time for each temperature to determine the reaction rate.
Data Presentation
The following table summarizes hypothetical data to illustrate the expected trend of the effect of temperature on the reaction rate of this compound hydrolysis.
| Temperature (°C) | Reaction Time for 95% Conversion (hours) | Observed Rate Constant (k) (s⁻¹) (Hypothetical) |
| 100 | 24 | 1.2 x 10⁻⁵ |
| 110 | 12 | 2.5 x 10⁻⁵ |
| 120 | 6 | 5.1 x 10⁻⁵ |
| 130 | 3 | 1.0 x 10⁻⁴ |
Mandatory Visualization
Caption: Experimental workflow for studying the effect of temperature.
Caption: Relationship between temperature and reaction rate.
Choosing the right catalyst for 1-Phenylcyclopentanecarbonitrile synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on choosing the right catalyst and troubleshooting the synthesis of 1-Phenylcyclopentanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the cycloalkylation of phenylacetonitrile with 1,4-dihalobutane (commonly 1,4-dibromobutane) using a phase-transfer catalyst (PTC) in a biphasic system with a strong base, such as concentrated aqueous sodium hydroxide.[1]
Q2: Why is a phase-transfer catalyst necessary for this reaction?
A2: The reaction involves two immiscible phases: an aqueous phase containing the inorganic base (e.g., NaOH) and an organic phase containing the phenylacetonitrile and 1,4-dibromobutane. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or the deprotonated phenylacetonitrile anion (the carbanion) from the aqueous to the organic phase, where the reaction with 1,4-dibromobutane occurs.[2] This significantly accelerates the reaction rate and improves the yield.[3]
Q3: What types of phase-transfer catalysts are suitable for this synthesis?
A3: Quaternary ammonium salts are the most commonly used and effective catalysts for this type of C-alkylation.[4] Examples include benzyltriethylammonium chloride (BTEAC), tetrabutylammonium bromide (TBAB), and tricaprylmethylammonium chloride (Aliquat 336).[1][5][6] Phosphonium salts can also be used and sometimes offer greater stability in the presence of strong bases and higher temperatures.[7]
Q4: Can I perform this reaction without a catalyst?
A4: While the reaction can technically occur at the interface of the two phases, the rate is extremely slow, and the conversion is very low.[8] The use of a phase-transfer catalyst is crucial for achieving a practical yield and reaction time.
Catalyst Selection and Performance
The choice of catalyst can significantly impact the yield and reaction time. Below is a summary of commonly used phase-transfer catalysts for the alkylation of phenylacetonitrile and related reactions.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Yield/Conversion of this compound | Reference(s) |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | 50% aq. NaOH, neat or with an organic solvent (e.g., benzene), 65°C, 24h | 82-84% (isolated yield) | [1] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Potassium carbonate (solid base), supercritical ethane, 70°C, 6h | ~90% (conversion) | [8][9] |
| Aliquat 336 | Quaternary Ammonium Salt | Concentrated aq. NaOH, organic solvent (e.g., toluene), ambient to moderate temperature | High yields reported for similar C-alkylations | [5][6] |
| Tetrabutylammonium iodide (TBAI) | Quaternary Ammonium Salt | Generally effective, but the iodide anion can sometimes inhibit the reaction. | Potentially effective, but requires careful optimization. | [1] |
| Tetrabutylphosphonium bromide | Quaternary Phosphonium Salt | Similar to quaternary ammonium salts, may offer enhanced thermal and base stability. | Expected to be effective. | [7] |
Experimental Protocol: Synthesis of this compound using Benzyltriethylammonium Chloride
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Benzyltriethylammonium chloride (BTEAC)
-
50% (w/v) aqueous sodium hydroxide
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add benzyltriethylammonium chloride (569 mg, 2.50 mmol).
-
Addition of Reagents: Add 50% (w/v) aqueous sodium hydroxide (25 mL) to the flask. Place the flask in a water bath and add phenylacetonitrile (11.5 mL, 99.6 mmol) in one portion with vigorous stirring.
-
Addition of Alkylating Agent: Add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise. An exotherm may be observed.
-
Reaction: Heat the biphasic mixture to an internal temperature of 65°C and maintain for 24 hours with vigorous stirring. The mixture will appear as an orange biphasic suspension.
-
Workup: Cool the reaction to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with diethyl ether (60 mL each).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an orange oil.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a pale yellow oil (typical yield: 82-84%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Stirring: In a biphasic reaction, vigorous stirring is essential to maximize the interfacial area for the catalyst to work effectively. 2. Inactive Catalyst: The phase-transfer catalyst may be old or degraded. 3. Insufficient Base Concentration: The concentration of the aqueous NaOH may be too low to efficiently deprotonate the phenylacetonitrile. | 1. Increase the stirring speed to ensure a fine emulsion is formed. 2. Use a fresh, high-purity batch of the phase-transfer catalyst. 3. Ensure the use of a concentrated (e.g., 50%) aqueous sodium hydroxide solution. |
| Formation of a White Precipitate | Catalyst Precipitation: Some quaternary ammonium salts can precipitate in highly concentrated base solutions, a phenomenon known as "salting out". | If catalyst precipitation is observed, a small amount of an appropriate organic solvent (e.g., toluene) can be added to help keep the catalyst in the organic phase. |
| Presence of Unreacted Phenylacetonitrile | 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Catalyst Poisoning: Certain impurities can deactivate the catalyst. The iodide ion, for instance, can sometimes inhibit the reaction.[1] | 1. Monitor the reaction progress by TLC or GC and extend the reaction time or slightly increase the temperature if necessary. 2. Ensure high purity of all reagents. If using 1,4-diiodobutane, consider switching to the dibromo- or dichloro- analogue. |
| Formation of Side Products | 1. Dialkylation: The product, this compound, still has an acidic proton and can potentially react with another molecule of 1,4-dibromobutane, leading to a spiro compound. 2. Elimination: 1,4-dibromobutane can undergo elimination in the presence of a strong base to form butadiene derivatives. 3. Hydrolysis of Nitrile: Prolonged exposure to strong base at high temperatures can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid. | 1. Use a moderate excess of 1,4-dibromobutane (e.g., 1.2 equivalents) to favor the desired mono-alkylation. Using a large excess of the alkylating agent can increase the likelihood of dialkylation. 2. Maintain a moderate reaction temperature to minimize elimination side reactions.[10] 3. Keep the reaction temperature and time to the minimum required for complete conversion of the starting material. |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Phase-Transfer Catalysis Cycle
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. biomedres.us [biomedres.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
1-Phenylcyclopentanecarbonitrile storage and stability issues
This technical support center provides essential information on the storage, stability, and handling of 1-Phenylcyclopentanecarbonitrile. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere at room temperature.[2][3][4][5]
Q2: Is this compound sensitive to light, air, or moisture?
A2: Yes, it is recommended to store this compound in a dark place, suggesting sensitivity to light.[2][3][4][5] Storage under an inert atmosphere is also advised, indicating potential sensitivity to air or moisture.[2][3][4][5] Contact with moisture could potentially lead to hydrolysis of the nitrile group over time.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be kept away from strong oxidizing agents.
Q4: What are the primary hazards associated with handling this compound?
A4: This compound is harmful if swallowed, inhaled, or in contact with skin.[1][6] It can cause skin irritation and serious eye irritation.[1][6][7] It may also cause respiratory irritation.[1][6][7] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1][7]
Q5: What should I do in case of a spill?
A5: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Avoid breathing vapors and prevent the chemical from entering drains.
Storage and Stability Data
| Parameter | Recommended Condition | Source |
| Temperature | Room temperature | [2][3][4][5] |
| Atmosphere | Inert atmosphere | [2][3][4][5] |
| Light | Keep in a dark place | [2][3][4][5] |
| Container | Tightly closed container | [1][7] |
| Location | Dry, cool, and well-ventilated place | [1][7] |
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
You are using this compound as a starting material in a multi-step synthesis and observe lower than expected or inconsistent yields.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Material Has Changed in Appearance
The this compound, which is typically a clear, colorless to light yellow liquid, has developed a darker color or shows signs of precipitation.
Potential Causes & Troubleshooting Steps:
-
Exposure to Air/Moisture: Prolonged exposure may lead to slow hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, which could be a solid precipitate.
-
Exposure to Light: Photochemical degradation may cause a change in color.
-
Improper Storage Temperature: Storing at elevated temperatures can accelerate degradation.
Recommended Actions:
-
Do not use: If the appearance has significantly changed, it is best to assume the material has degraded and not use it in your experiment, as this could lead to failed reactions and unwanted side products.
-
Re-purification: If the material is valuable, consider re-purification by vacuum distillation.
-
Review Storage: Ensure that the material is stored according to the recommended guidelines to prevent future degradation.
Experimental Protocols
Hypothetical Experiment: Hydrolysis of this compound
This protocol describes the hydrolysis of this compound to 1-phenylcyclopentanecarboxylic acid.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, add 5.0 g of this compound.
-
Slowly and carefully add 25 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to 80°C for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it over 100 mL of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-phenylcyclopentanecarboxylic acid.
Visualizations
Chemical Structure and Potential Degradation Pathway
The following diagram illustrates the chemical structure of this compound and a potential degradation pathway via hydrolysis.
Caption: Potential hydrolysis pathway of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 1-Phenylcyclopentanecarbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-Phenylcyclopentanecarbonitrile is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the two most common and powerful analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods depends on various factors, including the volatility of the analyte, the nature of potential impurities, and the specific requirements of the analysis.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) for the purity validation of a pharmaceutical intermediate such as this compound. The data presented are representative values based on established analytical practices for this class of compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
| Typical Application | Ideal for analyzing volatile and semi-volatile compounds. Excellent for detecting residual solvents and volatile impurities. | Versatile for a wide range of compounds, including non-volatile and thermally labile substances. Well-suited for separating polar impurities and isomers. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical technique. Below are representative protocols for the purity analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography (GC-FID) Method
Objective: To determine the purity of this compound and quantify volatile impurities using Gas Chromatography with Flame Ionization Detection.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C, hold for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with a suitable solvent (e.g., Acetone or Dichloromethane) to obtain a 5 mg/mL solution.
-
Vortex to ensure complete dissolution.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To determine the purity of this compound and quantify non-volatile impurities using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound.
Caption: General workflow for purity validation of this compound.
Caption: Key considerations for selecting between GC and HPLC.
A Comparative Guide to 1-Phenylcyclopentanecarbonitrile and 1-Phenylcyclohexanecarbonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the properties of the final product. Among the versatile intermediates, 1-Phenylcyclopentanecarbonitrile and 1-Phenylcyclohexanecarbonitrile have emerged as valuable scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of these two key nitrile compounds, supported by their physicochemical properties, synthesis methodologies, and potential applications, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference of a single carbon in the cycloalkane ring between this compound and 1-Phenylcyclohexanecarbonitrile results in distinct physicochemical properties that can influence their behavior in chemical reactions and their handling.
| Property | This compound | 1-Phenylcyclohexanecarbonitrile |
| CAS Number | 77-57-6[1][2] | 2201-23-2[3] |
| Molecular Formula | C₁₂H₁₃N[2] | C₁₃H₁₅N[3] |
| Molecular Weight | 171.24 g/mol [2][4] | 185.26 g/mol [3][5] |
| Appearance | Clear, colorless to pale yellow liquid[1] | Clear, colorless to light yellow to light orange liquid[3] |
| Boiling Point | 135-140 °C at 10 mmHg[1][2][6] | 141 °C at 7 mmHg[3] |
| Density | ~1.03 g/cm³[1] | ~1.01 g/cm³[3] |
| Refractive Index | 1.5325-1.5345[1][2] | 1.5332-1.5352[3] |
| Flash Point | 113.5 °C[1] | 121 °C[3] |
| Solubility | Insoluble in water, soluble in common organic solvents[1][2] | Not specified, but expected to be insoluble in water and soluble in organic solvents |
Synthesis and Reactivity
Both this compound and 1-Phenylcyclohexanecarbonitrile are commonly synthesized via a nucleophilic substitution reaction involving phenylacetonitrile and a corresponding dihaloalkane. The choice of the dihaloalkane dictates the size of the resulting cycloalkane ring.
The reactivity of both molecules is primarily centered around the nitrile group and the benzylic position.[1] The nitrile functional group is highly versatile and can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a variety of other functional groups and molecular extensions.[1]
General Synthesis Workflow
The synthesis of these compounds typically follows a cyclization reaction. The general workflow for this process is depicted below.
Caption: General synthesis workflow for 1-Phenylcycloalkanecarbonitriles.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of phenylacetonitrile with 1,4-dibromobutane.[7]
Materials:
-
Phenylacetonitrile
-
1,4-dibromobutane
-
Sodium hydroxide
-
Water
Procedure:
-
Add phenylacetonitrile to a dry reaction vessel.
-
Under stirring, add sodium hydroxide.
-
Heat the mixture to 50-55 °C and maintain for 2 hours.
-
Slowly add 1,4-dibromobutane. The temperature will naturally rise to 85-90 °C.
-
Maintain this temperature for 4 hours.
-
After the reaction is complete, add water to separate the layers.
-
The organic layer is then subjected to reduced pressure distillation to obtain this compound.
Synthesis of 1-Phenylcyclohexanecarbonitrile
This protocol describes the synthesis using phenylacetonitrile and 1,5-dibromopentane with sodium hydride as the base.[3]
Materials:
-
Phenylacetonitrile (50.0 g, 426.8 mmol)
-
1,5-dibromopentane (58.1 mL, 426.8 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 42.7 g, 1067.0 mmol)
-
Dimethyl sulfoxide (DMSO, 600.0 mL)
-
Ether
-
Water
-
10% HCl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of phenylacetonitrile and 1,5-dibromopentane is added dropwise to a suspension of NaH in DMSO at 0 °C. The reactants are pre-dissolved in a 1:1 mixture of DMSO and ether.[3]
-
The reaction mixture is stirred at 0 °C for 2 hours after the addition is complete.[3]
-
Upon completion, water and a 10% HCl solution are added, followed by extraction with ethyl acetate.[3]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[3]
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane) to yield 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil (Yield: 65.76%).[3]
Applications in Synthesis
Both this compound and 1-Phenylcyclohexanecarbonitrile are valuable intermediates in the synthesis of pharmaceuticals. For instance, this compound is an intermediate in the production of cough medicines such as kemefene and kebiqing.[8] The choice between the cyclopentane and cyclohexane derivatives can influence the pharmacological profile of the final active pharmaceutical ingredient (API) due to differences in lipophilicity, conformational flexibility, and metabolic stability conferred by the different ring sizes.
Logical Relationship in Pharmaceutical Synthesis
The following diagram illustrates the logical progression from these nitrile intermediates to final pharmaceutical products.
Caption: Transformation pathways from nitrile intermediates to APIs.
Conclusion
The choice between this compound and 1-Phenylcyclohexanecarbonitrile in a synthetic route will depend on the specific requirements of the target molecule. The cyclopentane derivative, with its slightly more compact and rigid structure, may offer different conformational constraints compared to the more flexible cyclohexane analogue. These structural nuances can have a profound impact on the biological activity of the final compound. This guide provides a foundational comparison to assist researchers in navigating the selection of these versatile synthetic building blocks. Further experimental investigation into the comparative performance of these intermediates in specific reaction schemes is encouraged to fully elucidate their respective advantages and disadvantages.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Phenyl-1-cyclopentanecarbonitrile | 77-57-6 [chemicalbook.com]
- 3. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]
- 4. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]
- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
Comparative study of the biological activity of 1-Phenylcyclopentanecarbonitrile analogs
A Comparative Guide to the Biological Activity of 1-Phenylcyclopentanecarbonitrile Analogs for Researchers, Scientists, and Drug Development Professionals.
This guide offers a comparative analysis of the biological activities of this compound and its analogs, leveraging data from structurally related compounds to elucidate their pharmacological profiles. Due to a lack of comprehensive comparative studies on a homologous series of this compound analogs in publicly available literature, this guide synthesizes information from closely related structures, primarily phencyclidine (PCP) and 1-phenylcyclohexylamine analogs, to infer the probable biological targets and activities. The primary molecular targets for this class of compounds are the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).
Comparative Pharmacological Data
While specific quantitative data for a wide range of this compound analogs is scarce, the following table summarizes the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of the parent compound and structurally similar molecules at their primary neurological targets. This data provides a baseline for understanding the potential potency and selectivity of novel analogs.
| Compound/Analog Class | Primary Target | Quantitative Data (Kᵢ or IC₅₀) |
| This compound | Not extensively reported | Data not readily available |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | Kᵢ = 59 nM[1] |
| Dopamine Transporter (DAT) | Kᵢ > 10,000 nM[1] | |
| Sigma₂ Receptor | Kᵢ = 136 nM[1] | |
| 1-Phenylcyclohexylamine (PCA) | NMDA Receptor (PCP site) | Kᵢ = 130 nM |
| N-ethyl-1-phenylcyclohexylamine (PCE) | NMDA Receptor (PCP site) | Comparable potency to PCP[2] |
| 1-(1-(2-thienyl)cyclohexyl)piperidine (TCP) | NMDA Receptor (PCP site) | Potent NMDA receptor antagonist[3] |
| Ketamine | NMDA Receptor (PCP site) | Kᵢ values in the low micromolar range |
Primary Molecular Targets and Signaling Pathways
N-Methyl-D-Aspartate (NMDA) Receptor
This compound analogs are expected to act as non-competitive antagonists at the NMDA receptor, binding to a specific site within the ion channel known as the PCP binding site.[1][3] This binding blocks the influx of Ca²⁺ ions, thereby inhibiting glutamatergic neurotransmission.[4]
Signaling Pathway of NMDA Receptor Antagonism
NMDA receptor antagonists, by blocking the ion channel, can modulate downstream signaling cascades. One significant pathway affected is the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[4] Inhibition of NMDA receptor function can lead to a decrease in ERK1/2 phosphorylation and subsequent downstream effects on gene expression.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1-Phenylcyclopentanecarbonitrile and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of a molecule and its analogs is fundamental for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for 1-Phenylcyclopentanecarbonitrile and its para-substituted derivatives, focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. The inclusion of electron-donating (methoxy) and electron-withdrawing (chloro and nitro) groups on the phenyl ring allows for a systematic evaluation of their influence on the spectral characteristics of the parent molecule.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3060 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~2235 (C≡N stretch) , ~1600, ~1495, ~1450 (Ar C=C stretch) |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~2230 (C≡N stretch) , ~1610, ~1510, ~1460 (Ar C=C stretch), ~1250 (Asym. C-O-C stretch), ~1030 (Sym. C-O-C stretch)[1] |
| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | Expected: ~3070 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~2238 (C≡N stretch) , ~1590, ~1490 (Ar C=C stretch), ~1090 (Ar-Cl stretch) |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | Expected: ~3100 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~2245 (C≡N stretch) , ~1600, ~1490 (Ar C=C stretch), ~1520 (Asym. NO₂ stretch), ~1345 (Sym. NO₂ stretch) |
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (δ, ppm) | Cyclopentyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | ~7.3-7.5 (m, 5H) | ~1.8-2.2 (m, 8H) | - |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | ~7.3 (d, 2H), ~6.9 (d, 2H) | ~1.8-2.2 (m, 8H) | ~3.8 (s, 3H, -OCH₃) |
| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | ~7.4 (d, 2H), ~7.3 (d, 2H) | ~1.8-2.2 (m, 8H) | - |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | ~8.2 (d, 2H), ~7.6 (d, 2H) | ~1.9-2.3 (m, 8H) | - |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (δ, ppm) | Cyclopentyl Carbons (δ, ppm) | Nitrile Carbon (C≡N) (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~138 (quat.), ~129, ~128, ~126 | ~45 (quat.), ~38, ~24 | ~123 | - |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | ~160 (quat.), ~130 (quat.), ~128, ~114 | ~44 (quat.), ~38, ~24 | ~123 | ~55 (-OCH₃) |
| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | ~137 (quat.), ~134 (quat.), ~129, ~128 | ~45 (quat.), ~38, ~24 | ~122 | - |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | ~148 (quat.), ~145 (quat.), ~127, ~124 | ~45 (quat.), ~38, ~24 | ~121 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 171 [M]⁺ | 142 ([M-HCN]⁺), 129 ([M-C₂H₄N]⁺), 115, 91 |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | 201 [M]⁺ | 172 ([M-HCN]⁺), 159 ([M-C₂H₄N]⁺), 134, 121 |
| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | 205/207 [M]⁺ | 176/178 ([M-HCN]⁺), 163/165 ([M-C₂H₄N]⁺), 151, 125 |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | 216 [M]⁺ | 187 ([M-HCN]⁺), 174 ([M-C₂H₄N]⁺), 161, 130, 115 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Processing: The Free Induction Decay (FID) is processed with a 0.3 Hz line broadening exponential multiplication, followed by Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer (on a 400 MHz system).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Processing: The FID is processed with a 1.0 Hz line broadening exponential multiplication, followed by Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole mass analyzer with an electron ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
References
Validating the Structure of 1-Phenylcyclopentanecarbonitrile: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For a molecule such as 1-Phenylcyclopentanecarbonitrile, which possesses a quaternary carbon and distinct proton and carbon environments, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers a powerful and definitive approach to confirming its covalent framework. This guide provides an objective comparison of the expected data from key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound, supported by detailed experimental protocols.
Predicted 2D NMR Data for this compound
The structure of this compound contains a phenyl ring and a cyclopentane ring attached to a quaternary carbon which also bears a nitrile group. Based on this structure, the following 2D NMR correlations are predicted.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Number of Bonds |
| H-2'/H-6' (ortho) | H-3'/H-5' (meta) | 3 |
| H-3'/H-5' (meta) | H-2'/H-6' (ortho), H-4' (para) | 3 |
| H-4' (para) | H-3'/H-5' (meta) | 3 |
| H-2/H-5 (cyclopentyl) | H-3/H-4 (cyclopentyl) | 3 |
| H-3/H-4 (cyclopentyl) | H-2/H-5 (cyclopentyl) | 3 |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Carbon (δ, ppm) | Attached Proton(s) (δ, ppm) |
| C-2'/C-6' | H-2'/H-6' |
| C-3'/C-5' | H-3'/H-5' |
| C-4' | H-4' |
| C-2/C-5 | H-2/H-5 |
| C-3/C-4 | H-3/H-4 |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Number of Bonds |
| H-2'/H-6' | C-1, C-4', C-1' | 2, 3, 2 |
| H-3'/H-5' | C-1', C-5'/C-3' | 2, 2 |
| H-4' | C-2'/C-6' | 2 |
| H-2/H-5 | C-1, C-3/C-4, CN | 2, 2, 3 |
| H-3/H-4 | C-1, C-2/C-5, C-5/C-2 | 3, 2, 2 |
Experimental Protocols
Detailed methodologies for the acquisition of 2D NMR spectra are crucial for reproducibility and data quality. The following are generalized protocols for the key experiments.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
1. ¹H-¹H COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[1]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence should be used.[1]
-
Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-8 scans per increment.
-
Number of Increments (NI): 256-512 increments in the indirect dimension.
-
Relaxation Delay (D1): 1-2 seconds.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons.[2]
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp) is recommended.
-
Spectral Width (SW): F2 (¹H) dimension should cover the proton range, and F1 (¹³C) dimension should cover the carbon range (e.g., 0-160 ppm).
-
Number of Scans (NS): 4-16 scans per increment.
-
Number of Increments (NI): 128-256 increments in the indirect dimension.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
¹J(CH) Coupling Constant: Optimized for approximately 145 Hz for aliphatic and aromatic C-H bonds.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[3] This is particularly useful for identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf) should be utilized.
-
Spectral Width (SW): F2 (¹H) and F1 (¹³C) dimensions should be set similarly to the HSQC experiment.
-
Number of Scans (NS): 8-32 scans per increment.
-
Number of Increments (NI): 256-512 increments in the indirect dimension.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings, typically around 8-10 Hz.
Data Analysis and Structure Validation Workflow
The systematic analysis of the 2D NMR data allows for the piecing together of the molecular structure.
Comparison with Alternative Techniques
While 2D NMR is highly informative for structural elucidation, other analytical techniques provide complementary data.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula. However, it does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For this compound, characteristic peaks for the nitrile (C≡N) and aromatic C-H bonds would be expected. It does not, however, reveal the carbon skeleton.
1D NMR (¹H and ¹³C): Provides essential information on the chemical environment and number of different protons and carbons. However, in cases of spectral overlap or complex coupling patterns, unambiguous assignment can be difficult without the aid of 2D NMR.
References
A Comparative Guide to Purity Analysis of 1-Phenylcyclopentanecarbonitrile by Quantitative NMR (qNMR)
This guide provides a comprehensive overview of utilizing quantitative Nuclear Magnetic Resonance (qNMR) for the precise purity determination of 1-Phenylcyclopentanecarbonitrile. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methodologies. The guide details the experimental protocol, compares suitable internal standards, and contrasts the qNMR method with traditional chromatographic techniques, supported by established principles of analytical method validation.
Introduction to qNMR for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic methods, qNMR does not require a reference standard of the identical compound being analyzed.[3] Instead, it allows for direct quantification against a certified internal standard, with the signal intensity in the NMR spectrum being directly proportional to the number of atomic nuclei.[2][4] This makes ¹H-qNMR a rapid, efficient, and non-destructive technique for assigning the purity of materials like this compound, a key intermediate in organic synthesis and pharmaceutical development.[5][6]
Principle of qNMR Purity Calculation
The purity of an analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard (IS) of known purity. The calculation is based on the following equation:
Purity (Analyte) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Weighed mass
-
Purity_IS : Purity of the internal standard
Experimental Protocol: qNMR of this compound
A robust and validated protocol is essential for achieving accurate and reproducible qNMR results.[7]
Selection of Internal Standard and Solvent
The choice of internal standard (IS) is critical. An ideal IS should be of high purity (≥99%), chemically stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte and solvent peaks.[8] Given the structure of this compound, which has aromatic and aliphatic protons, a standard with a simple spectrum in a region clear of these signals is preferable. The standard and analyte must also be fully soluble in the chosen deuterated solvent.[8][9]
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard | Suitable Solvents | Key Signal (¹H NMR) | Advantages | Disadvantages |
| Maleic Acid | DMSO-d₆, D₂O | ~6.3 ppm (singlet, 2H) | High purity available; simple spectrum.[8] | Signal is in the olefinic region; potential for overlap if impurities exist there. |
| Dimethyl Sulfone | DMSO-d₆, CDCl₃, D₂O | ~3.1 ppm (singlet, 6H) | Highly soluble in common solvents; sharp singlet.[8] | Chemical shift might be close to aliphatic protons depending on the solvent. |
| 1,4-Bis(trimethylsilyl)benzene (BTMSB) | CDCl₃, DMSO-d₆ | ~0.25 ppm (singlet, 18H) | Signal is in a clear upfield region; excellent for many organic analytes. | Lower solubility in highly polar solvents. |
| Benzoic Acid | DMSO-d₆, CDCl₃ | ~7.5-8.1 ppm (multiplets) | Readily available in high purity.[8] | Aromatic signals can overlap with the phenyl group of the analyte. |
Based on the analysis, 1,4-BTMSB in CDCl₃ or Maleic Acid in DMSO-d₆ are recommended as primary choices to avoid spectral overlap with this compound signals.
Sample Preparation
Accurate gravimetric preparation is fundamental to the precision of the qNMR experiment.[9]
-
Weighing: Using a microanalytical balance, accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen certified internal standard (e.g., Maleic Acid) into the same vial. A 1:1 signal intensity ratio is recommended but not mandatory.[10]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by vortexing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Acquisition parameters must be optimized to ensure accurate signal integration. The relaxation delay (D1) is particularly crucial and should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified.
Table 2: Recommended ¹H-qNMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Acquisition Time (AT) | ≥ 3 seconds | Provides good digital resolution for accurate integration.[9] |
| Relaxation Delay (D1) | ≥ 30 seconds | Ensures complete spin-lattice relaxation for accurate signal intensity. |
| Number of Scans (NS) | 8 - 16 | Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1). |
| Spectral Width (SW) | ~16 ppm | Covers the full range of expected chemical shifts. |
| Temperature | 298 K | Maintain a constant, controlled temperature for consistency. |
Data Processing and Purity Calculation
-
Processing: Apply Fourier transform to the Free Induction Decay (FID). Manually phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integration: Integrate the well-resolved signal of this compound (e.g., aromatic protons) and the signal of the internal standard (e.g., the singlet for maleic acid at δ 6.28 ppm).[11]
-
Calculation: Use the qNMR purity equation to calculate the mass fraction of this compound.
Workflow for qNMR Purity Analysis
The following diagram illustrates the logical flow of the qNMR experiment from sample preparation to the final result.
Caption: Workflow for qNMR purity determination.
Method Validation
For use in regulated environments, any qNMR method must be validated to ensure it is fit for its intended purpose.[3][7] Validation demonstrates the reliability, accuracy, and precision of the analytical procedure.[11]
Table 3: Summary of qNMR Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Analyte and standard signals are well-resolved from all other signals. |
| Linearity | The method's ability to obtain results directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999.[11] |
| Accuracy | Closeness of the test results to the true value. Assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. |
| Precision | Degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 1.0%.[3] |
| LOD/LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision. | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pulse angle). | RSD of results should remain within acceptable limits (e.g., <2.0%).[11] |
Comparison with High-Performance Liquid Chromatography (HPLC)
HPLC is a conventional method for purity analysis. However, qNMR offers distinct advantages, particularly in its role as a primary ratio method.[12]
Table 4: Comparison of qNMR and HPLC for Purity Analysis
| Feature | qNMR | HPLC (UV Detection) |
| Reference Standard | Requires a certified internal standard, which can be different from the analyte.[3] | Requires a specific, high-purity reference standard of the analyte itself. |
| Quantification Principle | Absolute quantification based on molar ratios. | Relative quantification based on response factors; assumes equal response for impurities if not individually characterized. |
| Speed | Fast; typically <15 minutes per sample after preparation. | Slower; requires column equilibration and gradient elution, often >30 minutes per sample. |
| Sample Integrity | Non-destructive; sample can be recovered. | Destructive. |
| Solvent Consumption | Low (<1 mL of deuterated solvent per sample). | High (significant volumes of mobile phase). |
| Universality | Applicable to any soluble compound with an NMR-active nucleus. | Limited to compounds with a chromophore. |
| Structural Info | Provides structural confirmation simultaneously with quantification. | Provides no structural information. |
| Throughput | Can be lower due to serial sample handling without an autosampler. | High throughput with autosamplers. |
Conclusion
Quantitative NMR is a highly accurate, precise, and efficient method for the purity determination of this compound. Its primary advantage lies in its ability to provide direct, SI-traceable quantification without the need for a compound-specific reference standard, simplifying the analytical workflow.[1][13] When supported by a rigorous experimental protocol and full method validation, qNMR serves as a superior alternative or a powerful orthogonal technique to traditional chromatographic methods for quality control in pharmaceutical research and development.
References
- 1. qNMR - BIPM [bipm.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bipm.org [bipm.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 12. usp.org [usp.org]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Comparison of different synthetic routes for 1-Phenylcyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-phenylcyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on a phase-transfer catalysis (PTC) method and a traditional approach using a strong base in an anhydrous organic solvent. The objective is to furnish researchers with the necessary data and protocols to select the most suitable method for their specific laboratory and developmental needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Sodium Hydride in THF |
| Reactants | Phenylacetonitrile, 1,4-Dibromobutane | Phenylacetonitrile, 1,4-Dibromobutane |
| Base/Catalyst | 50% aq. NaOH / Benzyltriethylammonium chloride | Sodium Hydride (NaH) |
| Solvent | Biphasic (Water/Organic) | Tetrahydrofuran (THF) |
| Temperature | 65 °C | Not specified |
| Reaction Time | 24 hours[1] | Not specified |
| Yield | 82%[1] | Good (qualitative) |
| Key Advantages | Milder conditions, operational simplicity, avoids strictly anhydrous solvents. | Potentially faster reaction times with strong base. |
| Key Disadvantages | Longer reaction time. | Requires strictly anhydrous conditions, handling of hazardous NaH.[2] |
Logical Relationship of Synthetic Routes
The following diagram illustrates the two synthetic pathways for this compound discussed in this guide.
Caption: Comparative workflow of Phase-Transfer Catalysis vs. Sodium Hydride routes.
Experimental Protocols
Route 1: Phase-Transfer Catalysis (PTC) Synthesis of this compound[1]
This procedure is adapted from a verified protocol in Organic Syntheses.
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
1,4-Dibromobutane
-
50% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A 100 mL two-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
To the flask, add benzyltriethylammonium chloride (569 mg, 2.50 mmol) and 50% aqueous sodium hydroxide (25 mL).
-
Place the reaction vessel in a water bath and add benzyl cyanide (11.5 mL, 99.6 mmol) in one portion with vigorous stirring.
-
Add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise (approximately 5 mL per portion).
-
Replace the rubber septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.
-
After 24 hours, cool the reaction to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with diethyl ether (60 mL each).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield an orange oil.
-
Purify the crude product by column chromatography to afford 1-phenylcyclopentane-1-carbonitrile as a pale yellow oil (14.0 g, 81.9 mmol, 82% yield).
Route 2: Synthesis of this compound using Sodium Hydride (General Protocol)
While a detailed, verified protocol for this specific transformation was not found in the literature search, the following is a general procedure based on the alkylation of phenylacetonitrile using sodium hydride in an anhydrous solvent.[2] Caution: Sodium hydride reacts violently with water and is flammable in air. This reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
1,4-Dibromobutane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (previously washed with dry hexanes to remove mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of phenylacetonitrile in anhydrous THF to the stirred suspension. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the anion.
-
Add a solution of 1,4-dibromobutane in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification by distillation or column chromatography may be required.
Concluding Remarks
References
A Comparative Analysis of the Reactivity of Cyclopentanecarbonitriles and Cyclohexanecarbonitriles for the Research Professional
For researchers, scientists, and drug development professionals, the selection of appropriate cyclic scaffolds is a critical decision in molecular design and synthesis. Cyclopentane and cyclohexane rings are common motifs in numerous bioactive molecules, and the reactivity of appended functional groups, such as the nitrile, can significantly influence synthetic strategies. This guide provides an objective comparison of the reactivity of cyclopentanecarbonitriles and cyclohexanecarbonitriles, supported by experimental data and detailed protocols, to aid in the informed selection of these valuable building blocks.
This analysis focuses on three key reaction types that are fundamental to the synthetic utility of nitriles: hydrolysis to carboxylic acids, reduction to primary amines, and reactions involving the acidity of the α-carbon, including the intramolecular Thorpe-Ziegler reaction.
Executive Summary of Reactivity Comparison
| Reaction Type | Cyclopentanecarbonitrile | Cyclohexanecarbonitrile | Key Reactivity Difference |
| Hydrolysis | High yields (85-95%) under acidic conditions. | Good yields (e.g., 88.2% for a derivative) under acidic conditions. | Reactivity is broadly similar, with subtle differences likely attributable to steric and stereoelectronic factors. |
| Reduction | Readily reduced to the corresponding amine. | Readily reduced to the corresponding amine. | Both are efficiently reduced by common reagents like LiAlH₄ and catalytic hydrogenation. |
| α-Carbon Acidity | pKa of α-proton is approximately 31 (in DMSO). | pKa of α-proton is approximately 31 (in DMSO). | The acidity is comparable, allowing for similar α-functionalization strategies. |
| Thorpe-Ziegler Cyclization | Favorable formation of the five-membered ring. | Favorable formation of the six-membered ring. | The formation of five-membered rings is often kinetically and thermodynamically favored over six-membered rings in intramolecular cyclizations (Thorpe-Ingold effect). |
In-Depth Reactivity Analysis
Hydrolysis of Cycloalkanecarbonitriles
The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. Both cyclopentanecarbonitrile and cyclohexanecarbonitrile can be effectively hydrolyzed under acidic or basic conditions.
Quantitative Data: Hydrolysis Yields
| Compound | Conditions | Yield (%) |
| Cyclopentanecarbonitrile | Sulfuric acid, heat | 85-95%[1] |
| 1-(2-ethyl-butyl)-cyclohexanecarbonitrile | Sulfuric acid, 105-110 °C | 88.2% |
Discussion of Reactivity:
Reduction of Cycloalkanecarbonitriles
The reduction of nitriles to primary amines is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. Both cyclopentanecarbonitrile and cyclohexanecarbonitrile can be efficiently reduced using common reducing agents.
Common Reduction Methods:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines in high yield.[2][3][4]
-
Catalytic Hydrogenation: Utilizes hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) to achieve the reduction. This method is often preferred in industrial settings due to its scalability and avoidance of metal hydride reagents.
While specific comparative yields for the reduction of cyclopentanecarbonitrile and cyclohexanecarbonitrile were not found in the reviewed literature, both are expected to undergo this transformation efficiently based on the general reactivity of aliphatic nitriles.
Reactions at the α-Carbon
The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are weakly acidic, allowing for deprotonation with a strong base to form a carbanion. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, for α-functionalization.
Quantitative Data: α-Carbon Acidity and Alkylation
| Property | Cyclopentanecarbonitrile | Cyclohexanecarbonitrile |
| pKa of α-proton (approx. in DMSO) | 31 | 31[1] |
| α-Alkylation Yield | High conversion rates reported with phase-transfer catalysis. | 94.2-95.0% (for an alkylated derivative). |
Discussion of Reactivity:
The pKa of the α-protons in simple alkyl nitriles is estimated to be around 31 in DMSO, indicating that a very strong base is required for deprotonation.[1] The similarity in the electronic environment of the α-carbon in both cyclopentanecarbonitrile and cyclohexanecarbonitrile suggests that their acidities are comparable. High yields have been reported for the alkylation of a cyclohexanecarbonitrile derivative, demonstrating the synthetic utility of this reaction.
A significant intramolecular reaction involving the α-carbon is the Thorpe-Ziegler reaction , which is the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. This reaction provides a direct comparison of the propensity of the systems to form five- versus six-membered rings.
Thorpe-Ziegler Reaction Considerations:
The Thorpe-Ziegler reaction is particularly useful for the formation of five- to eight-membered rings.[5][6][7] Studies on intramolecular cyclizations, such as those explained by the Thorpe-Ingold effect , suggest that the formation of five-membered rings is often kinetically and thermodynamically favored over the formation of six-membered rings. This is attributed to the relief of steric strain and more favorable bond angles in the transition state leading to the cyclopentane ring. Therefore, a dinitrile precursor that can form a five-membered ring (e.g., adiponitrile) is expected to cyclize more readily than a precursor that forms a six-membered ring (e.g., pimelonitrile).
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Cyclopentanecarbonitrile
Objective: To hydrolyze cyclopentanecarbonitrile to cyclopentanecarboxylic acid.
Materials:
-
Cyclopentanecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add cyclopentanecarbonitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.
Protocol 2: Reduction of a Nitrile with Lithium Aluminum Hydride
Objective: To reduce a cycloalkanecarbonitrile to the corresponding primary amine.
Materials:
-
Cycloalkanecarbonitrile (e.g., cyclopentanecarbonitrile or cyclohexanecarbonitrile)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the cycloalkanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
Protocol 3: α-Alkylation of a Cycloalkanecarbonitrile
Objective: To alkylate the α-position of a cycloalkanecarbonitrile.
Materials:
-
Cycloalkanecarbonitrile (e.g., cyclopentanecarbonitrile or cyclohexanecarbonitrile)
-
Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringe, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the cycloalkanecarbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF via syringe.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the carbanion.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.
Caption: Workflow for the acid-catalyzed hydrolysis of a cycloalkanecarbonitrile.
Caption: Workflow for the reduction of a cycloalkanecarbonitrile using LiAlH₄.
Caption: Workflow for the α-alkylation of a cycloalkanecarbonitrile.
Caption: General workflow for the Thorpe-Ziegler reaction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Performance Benchmarking of Catalysts for 1-Phenylcyclopentanecarbonitrile Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-phenylcyclopentanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and yield. The selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of various catalysts for the synthesis of this compound, with a focus on phase-transfer catalysis (PTC), a powerful and green methodology for such transformations. The data presented herein, including quantitative performance metrics and detailed experimental protocols, is intended to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance of Catalysts
The synthesis of this compound is typically achieved through the cyclization of phenylacetonitrile with 1,4-dihalobutane under basic conditions. Phase-transfer catalysts are instrumental in facilitating this reaction between the aqueous and organic phases. While specific comparative data for the synthesis of this compound is limited in publicly available literature, the following table summarizes the performance of common phase-transfer catalysts in a closely analogous reaction: the benzylation of 2-phenylpropanenitrile. This data provides valuable insights into the relative efficacy of these catalysts.
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |
| 18-Crown-6 | Crown Ether | 4 | 95 |
Note: The data presented is for the benzylation of 2-phenylpropanenitrile and should be considered as a proxy for the relative performance in this compound synthesis.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using a phase-transfer catalyst. This protocol is a generalized procedure based on established methods for the alkylation of phenylacetonitrile derivatives.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Phase-Transfer Catalyst (e.g., TBAB, TBPB, or 18-Crown-6)
-
50% (w/w) aqueous sodium hydroxide solution
-
Toluene (or another suitable organic solvent)
-
Water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile (1.0 equivalent) in toluene.
-
Add the phase-transfer catalyst (0.05 equivalents) to the mixture.
-
Add the 50% aqueous sodium hydroxide solution (5.0 equivalents) and stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer and wash it successively with water and dilute hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizing the Process: Experimental Workflow and Catalyst Selection
To further clarify the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Cross-Validation of Analytical Results for 1-Phenylcyclopentanecarbonitrile Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical results used in the characterization of 1-Phenylcyclopentanecarbonitrile. By objectively comparing the performance of key analytical techniques and providing detailed experimental protocols, this document aims to ensure the reliability and consistency of data in research, development, and quality control settings.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of verifying that a particular analytical method produces consistent, reliable, and accurate results.[1][2] This is often achieved by comparing the data generated from two or more different analytical techniques or by transferring a method between different laboratories or analysts. The primary goal is to ensure the robustness and reproducibility of the analytical data, which is a critical component of regulatory compliance and data integrity in the pharmaceutical industry.[1]
This guide will focus on the cross-validation of four common analytical techniques for the characterization of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound.
Figure 1: A logical workflow for the cross-validation of analytical results.
Data Presentation for Cross-Validation
Quantitative data from each analytical technique should be summarized for straightforward comparison. The following tables provide a template for presenting the characterization data for this compound.
Table 1: GC-MS Data Summary
| Parameter | Observed Value | Reference Value |
| Retention Time (min) | e.g., 12.34 | Report if available |
| Molecular Ion [M]+ (m/z) | 171 | 171.10[3] |
| Key Fragment Ions (m/z) | 129, 130 | 129, 130, 171[3] |
| Purity (%) | e.g., 99.5 | N/A |
Table 2: HPLC Data Summary
| Parameter | Observed Value | Reference Value |
| Retention Time (min) | e.g., 8.76 | Report if available |
| Purity (%) by Area | e.g., 99.6 | N/A |
| Linearity (R²) | e.g., 0.999 | N/A |
| Limit of Detection (LOD) | e.g., 0.01 µg/mL | N/A |
| Limit of Quantitation (LOQ) | e.g., 0.03 µg/mL | N/A |
Table 3: NMR Spectroscopy Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | e.g., 7.2-7.5 | m | 5H | Aromatic protons |
| e.g., 2.0-2.3 | m | 4H | Cyclopentyl protons | |
| e.g., 1.7-2.0 | m | 4H | Cyclopentyl protons | |
| ¹³C | e.g., 120-140 | - | - | Aromatic & Nitrile carbons |
| e.g., 20-50 | - | - | Cyclopentyl carbons |
Note: Specific chemical shifts for this compound are available in public databases.[3]
Table 4: FTIR Spectroscopy Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., ~2240 | Strong | C≡N (Nitrile) stretch |
| e.g., ~3060, 3030 | Medium | C-H (Aromatic) stretch |
| e.g., ~2960, 2870 | Strong | C-H (Aliphatic) stretch |
| e.g., ~1600, 1490, 1450 | Medium-Strong | C=C (Aromatic) stretch |
Note: Specific absorption bands for this compound are available in public databases.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: C18 reverse-phase column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid should be placed on the crystal and pressure applied.
Conclusion
The cross-validation of analytical results using orthogonal techniques is a cornerstone of robust chemical characterization. By systematically comparing data from methods such as GC-MS, HPLC, NMR, and FTIR, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and structure of this compound. This guide provides the necessary framework, including a logical workflow, data presentation templates, and detailed experimental protocols, to facilitate this critical process. Adherence to these principles will ensure the generation of reliable and defensible analytical data.
References
Safety Operating Guide
Proper Disposal of 1-Phenylcyclopentanecarbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-Phenylcyclopentanecarbonitrile is a critical component of laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper management and disposal of this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment.
Immediate Safety and Hazard Profile
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is classified with several hazards. It is harmful if inhaled and may cause respiratory irritation.[1] It also causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. All manipulations should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Hazard and Personal Protective Equipment Summary
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] | Use only outdoors or in a well-ventilated area.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and protective clothing.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste receptacles.[3][4]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, chemically compatible, and properly sealed hazardous waste container.
-
This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and weighing papers.[4]
-
Ensure the container is in good condition and will not leak.
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[5]
-
Identify the contents, including the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity.
-
Include the name of the generating researcher or laboratory and the date the waste was first added to the container.[4]
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.[4]
-
The storage area should be well-ventilated.[1]
-
Secondary containment, such as a larger, chemically resistant bin, is a recommended best practice to contain any potential leaks.[4]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4]
-
Collect the absorbent material using spark-proof tools and place it into the designated hazardous waste container.[2]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]
5. Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]
-
Follow your institution's specific procedures for requesting a waste pickup. Never transport regulated waste between different campuses or facilities unless explicitly authorized.[5]
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel, the facility, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
